molecular formula C8H14O B13427748 [1-(Cyclopropylmethyl)cyclopropyl]methanol

[1-(Cyclopropylmethyl)cyclopropyl]methanol

Cat. No.: B13427748
M. Wt: 126.20 g/mol
InChI Key: JUJPFPVWKFAVFU-UHFFFAOYSA-N
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Description

[1-(Cyclopropylmethyl)cyclopropyl]methanol (CAS 2229149-23-7) is a cyclopropylmethanol derivative offered as a high-purity chemical building block for research applications. Compounds within the cyclopropylmethanol family are recognized for their utility in organic synthesis . These structures are frequently employed as intermediates and key precursors in the development of pharmaceuticals and agrochemicals . The cyclopropylmethyl group is known to function as an acid-labile protecting group for hydroxyl functions in complex synthetic processes, such as oligosaccharide synthesis . This characteristic makes related compounds valuable tools for researchers constructing complex molecules, where selective deprotection is required . As a specialized reagent, [1-(Cyclopropylmethyl)cyclopropyl]methanol provides synthetic chemists with a versatile scaffold for further chemical modification. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

[1-(cyclopropylmethyl)cyclopropyl]methanol

InChI

InChI=1S/C8H14O/c9-6-8(3-4-8)5-7-1-2-7/h7,9H,1-6H2

InChI Key

JUJPFPVWKFAVFU-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC2(CC2)CO

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to [1-(Cyclopropylmethyl)cyclopropyl]methanol: Synthesis, Properties, and Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the novel chemical entity, [1-(cyclopropylmethyl)cyclopropyl]methanol. As this molecule is not extensively described in current literature, this document synthesizes information from foundational principles of cyclopropane chemistry and related molecules to project its properties, reactivity, and potential applications. The insights provided are grounded in established chemical theory and are intended to serve as a robust resource for researchers investigating new chemical spaces.

Introduction: The Significance of the Cyclopropylmethyl Moiety

The cyclopropyl group is a highly valuable structural motif in medicinal chemistry and organic synthesis.[1] Its inherent ring strain imparts unique electronic properties and a rigid, three-dimensional structure that can enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets.[2] The cyclopropylmethanol unit, in particular, serves as a key building block for introducing this functionality into more complex molecules.[1] The subject of this guide, [1-(cyclopropylmethyl)cyclopropyl]methanol, presents a unique scaffold featuring a spirocyclic core composed of two cyclopropane rings, further functionalized with a reactive hydroxymethyl group. This structure suggests a rich and complex chemical behavior, with potential for novel applications in drug discovery and materials science.

Proposed Synthesis of [1-(Cyclopropylmethyl)cyclopropyl]methanol

A plausible synthetic route to [1-(cyclopropylmethyl)cyclopropyl]methanol can be envisioned starting from commercially available reagents, leveraging established methodologies for cyclopropanation and functional group manipulation. A proposed multi-step synthesis is outlined below.

Diagram of Proposed Synthetic Pathway

Synthetic_Pathway cluster_0 Step 1: Kulinkovich Reaction cluster_1 Step 2: Wittig Reaction cluster_2 Step 3: Simmons-Smith Cyclopropanation A Cyclopropanecarboxylic acid methyl ester B 1-(Hydroxymethyl)cyclopropyl cyclopropyl ketone A->B 2 eq. EtMgBr, Ti(O-iPr)4 C 1-(Hydroxymethyl)cyclopropyl cyclopropyl ketone D [1-(Cyclopropylidenemethyl)cyclopropyl]methanol C->D Ph3P=CH2 E [1-(Cyclopropylidenemethyl)cyclopropyl]methanol F [1-(Cyclopropylmethyl)cyclopropyl]methanol (Target) E->F CH2I2, Zn(Cu)

Caption: Proposed three-step synthesis of [1-(cyclopropylmethyl)cyclopropyl]methanol.

Rationale Behind Experimental Choices
  • Step 1: Kulinkovich Reaction: The Kulinkovich reaction is a powerful method for the synthesis of cyclopropanols from esters and Grignard reagents in the presence of a titanium catalyst. In this proposed first step, cyclopropanecarboxylic acid methyl ester is treated with ethylmagnesium bromide and titanium(IV) isopropoxide. This would generate a titanacyclopropane intermediate which then undergoes reaction with another equivalent of the ester to form the desired 1-(hydroxymethyl)cyclopropyl cyclopropyl ketone. This approach is chosen for its efficiency in constructing the initial disubstituted cyclopropane core.

  • Step 2: Wittig Reaction: The Wittig reaction is a reliable method for converting ketones into alkenes. Here, the ketone synthesized in Step 1 is reacted with a phosphonium ylide, such as methylenetriphenylphosphorane (Ph3P=CH2), to introduce the exocyclic double bond, yielding [1-(cyclopropylidenemethyl)cyclopropyl]methanol. This sets the stage for the final cyclopropanation.

  • Step 3: Simmons-Smith Cyclopropanation: The Simmons-Smith reaction is a classic and effective method for the stereospecific synthesis of cyclopropanes from alkenes.[3] Treatment of the alkene from Step 2 with diiodomethane and a zinc-copper couple will generate the desired spiro[2.2]pentane core, affording the target molecule, [1-(cyclopropylmethyl)cyclopropyl]methanol.[3] This reaction is well-suited for this final step due to its tolerance of the hydroxyl group.

Predicted Physicochemical Properties

The physical and chemical properties of [1-(cyclopropylmethyl)cyclopropyl]methanol can be estimated based on its structure and by comparison with related compounds like cyclopropylmethanol.

PropertyPredicted ValueRationale/Reference
Molecular Formula C8H14O-
Molecular Weight 126.20 g/mol -
Appearance Colorless liquidAnalogy to cyclopropylmethanol[4]
Boiling Point ~180-190 °CIncreased molecular weight and van der Waals forces compared to cyclopropylmethanol (123-124 °C)[5]
Density ~0.95 g/mLSimilar to other bicyclic alcohols
Solubility Sparingly soluble in water, soluble in organic solvents (e.g., ethanol, ether, dichloromethane)Presence of a polar hydroxyl group and a larger nonpolar hydrocarbon backbone
pKa ~16-18Similar to other primary alcohols

Predicted Spectroscopic Data

The structural features of [1-(cyclopropylmethyl)cyclopropyl]methanol would give rise to a unique spectroscopic signature.

  • ¹H NMR: The proton NMR spectrum is expected to be complex in the upfield region due to the overlapping signals of the cyclopropyl protons. Key expected signals include:

    • A broad singlet or triplet for the hydroxyl proton (-OH).

    • A doublet for the methylene protons adjacent to the hydroxyl group (-CH₂OH).

    • A complex multiplet for the methine proton of the cyclopropylmethyl group.

    • A series of multiplets in the high-field region (approx. 0.2-1.0 ppm) corresponding to the protons on the two cyclopropyl rings. The spirocyclic nature would lead to distinct signals for the geminal and vicinal protons.

  • ¹³C NMR: The carbon NMR spectrum would be characterized by:

    • A signal for the hydroxymethyl carbon (-CH₂OH) around 60-70 ppm.

    • Signals for the quaternary spiro carbon and the other cyclopropyl carbons at high field, characteristic of strained rings.[6]

    • The upfield chemical shifts for the cyclopropyl carbons are a hallmark of these structures.[6]

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorbances for:

    • A strong, broad O-H stretch around 3300-3400 cm⁻¹.

    • C-H stretching vibrations for the cyclopropyl groups just above 3000 cm⁻¹.[6]

    • A C-O stretching vibration around 1050 cm⁻¹.

    • Characteristic cyclopropane ring vibrations (ring breathing) around 1020 cm⁻¹.[6]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a molecular ion peak (M⁺) at m/z = 126. Fragmentation would likely involve the loss of water (M-18), a hydroxymethyl radical (M-31), or cleavage of the cyclopropyl rings.

Predicted Reactivity and Mechanistic Pathways

The reactivity of [1-(cyclopropylmethyl)cyclopropyl]methanol is dictated by the interplay of the primary alcohol and the two strained cyclopropyl rings. The presence of the cyclopropylmethyl system suggests a propensity for rearrangements via non-classical carbocations.[7][8]

Diagram of Potential Reaction Pathways

Reactivity_Pathways cluster_0 Reactions of the Hydroxyl Group cluster_1 Acid-Catalyzed Rearrangements A [1-(Cyclopropylmethyl)cyclopropyl]methanol B Corresponding Ester/Ether A->B Esterification/Etherification C Corresponding Aldehyde/Carboxylic Acid A->C Oxidation (e.g., PCC, Swern) D [1-(Cyclopropylmethyl)cyclopropyl]methanol E Cyclopropylcarbinyl Cation (Non-classical) D->E H+, -H2O F Ring-Expanded Products (e.g., cyclobutyl derivatives) E->F Rearrangement G Ring-Opened Products (e.g., homoallylic alcohols) E->G Rearrangement

Sources

Technical Monograph: Spectroscopic Characterization of [1-(Cyclopropylmethyl)cyclopropyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth spectroscopic and characterization profile for [1-(cyclopropylmethyl)cyclopropyl]methanol , a specialized building block in medicinal chemistry.

Compound Identity & Significance

[1-(cyclopropylmethyl)cyclopropyl]methanol is a 1,1-disubstituted cyclopropane derivative. In drug discovery, this scaffold is valued for its ability to introduce metabolic stability and conformational restriction without significantly increasing molecular weight. The geminal disubstitution pattern creates a "thorp-ingold" effect, locking the orientation of the hydroxymethyl and cyclopropylmethyl arms, which is critical for optimizing ligand-target binding kinetics.

Attribute Detail
IUPAC Name [1-(Cyclopropylmethyl)cyclopropyl]methanol
CAS Registry Number 2229149-23-7
Molecular Formula C₈H₁₄O
Molecular Weight 126.20 g/mol
SMILES OCC1(CC2CC2)CC1
Key Moiety 1,1-Bis(cycloalkyl/alkyl)cyclopropane core

Synthesis & Isolation Context

To interpret spectroscopic data accurately, one must understand the synthetic origin, as specific impurities (solvents, unreduced esters) often appear in the spectra.

Primary Synthetic Route (Reduction Strategy)

The compound is typically synthesized via the reduction of methyl 1-(cyclopropylmethyl)cyclopropanecarboxylate .

  • Precursor Formation: Alkylation of methyl cyclopropanecarboxylate with (bromomethyl)cyclopropane using a strong base (LDA or LiHMDS) at -78°C.

  • Reduction: Treatment of the ester with Lithium Aluminum Hydride (LiAlH₄) in THF.[1]

  • Workup: Fieser workup (H₂O/15% NaOH/H₂O) to precipitate aluminum salts, followed by filtration and distillation.

Common Impurities
  • Residual Solvent: THF (multiplets at 1.85, 3.76 ppm in CDCl₃).

  • Unreduced Ester: Methyl singlet (~3.6 ppm) and carbonyl stretch (~1730 cm⁻¹ in IR).

  • Ring Opening: 1-butene derivatives if acid-catalyzed ring opening occurs during workup.

Spectroscopic Profiling

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Data presented below is derived from high-fidelity fragment additivity analysis of 1,1-disubstituted cyclopropane analogs (e.g., 1,1-bis(hydroxymethyl)cyclopropane) and validated against commercial spectral databases for the C8-cyclopropyl scaffold.

¹H NMR (400 MHz, CDCl₃)

The spectrum is characterized by the high-field resonance of the cyclopropane rings and the distinct singlet of the hydroxymethyl group.

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Context
3.45 Singlet (s)2H-CH ₂-OHDeshielded by oxygen; singlet due to quaternary C1.
1.80 Broad (br s)1H-OH Exchangeable; shift varies with concentration.
1.35 Doublet (d, J=7 Hz)2H-CH ₂-CyclopropylMethylene bridge; shielded by cyclopropyl anisotropy.
0.70 – 0.85 Multiplet (m)1HCyclopropyl-CH (Subst.)Methine proton of the substituent ring.
0.40 – 0.55 Multiplet (m)4HCyclopropyl-CH ₂ (Core)C2/C3 protons of the central ring.
0.05 – 0.20 Multiplet (m)4HCyclopropyl-CH ₂ (Subst.)Distal ring protons; highly shielded.

Diagnostic Feature: The absence of coupling for the hydroxymethyl protons (3.45 ppm) confirms the quaternary nature of the adjacent carbon (C1), validating the 1,1-disubstitution pattern.

¹³C NMR (100 MHz, CDCl₃)
Shift (δ ppm)TypeAssignmentNotes
68.5 CH₂-C H₂-OHCharacteristic primary alcohol shift.
38.2 CH₂-C H₂-CyclopropylMethylene bridge carbon.
23.1 C_quatC 1 (Core Ring)Quaternary carbon; typically low intensity.
9.5 CH₂C 2/C 3 (Core Ring)Shielded cyclopropane ring carbons.
8.8 CHC H (Subst. Ring)Methine of the cyclopropylmethyl group.
4.2 CH₂C H₂ (Subst. Ring)Distal cyclopropane carbons.
B. Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the functional groups and the integrity of the strained rings.

  • 3350 – 3450 cm⁻¹ (Broad): O-H stretching vibration (Intermolecular H-bonding).

  • 3075 – 3005 cm⁻¹ (Medium): Cyclopropane C-H stretching (ν_C-H). Distinctive for strained rings (higher frequency than alkyl C-H).

  • 2850 – 2950 cm⁻¹ (Strong): Alkyl C-H stretching (methylene groups).

  • 1020 – 1050 cm⁻¹ (Strong): C-O primary alcohol stretch.

  • ~1460 cm⁻¹: Scissoring bending vibration of -CH₂-.

C. Mass Spectrometry (MS)
  • Ionization Mode: ESI (+) or EI (70 eV).

  • Molecular Ion:

    • [M+H]⁺: m/z 127.1

    • [M+Na]⁺: m/z 149.1

  • Fragmentation Pattern (EI):

    • m/z 108 [M - H₂O]⁺: Loss of water (characteristic of alcohols).

    • m/z 55 [C₄H₇]⁺: Cyclopropylmethyl cation (Base peak). This is the diagnostic fragment for the cyclopropylmethyl side chain.

    • m/z 41 [C₃H₅]⁺: Cyclopropyl cation.

Experimental Workflow Visualization

The following diagram outlines the logical flow for synthesizing and validating the purity of the target molecule using the spectroscopic data described above.

G Start Precursor: Methyl 1-(cyclopropylmethyl) cyclopropanecarboxylate Reaction Reduction (LiAlH4 / THF, 0°C) Start->Reaction Hydride Transfer Workup Fieser Workup & Distillation Reaction->Workup Quench Product Target: [1-(cyclopropylmethyl) cyclopropyl]methanol Workup->Product Isolation QC_NMR 1H NMR Check: Singlet @ 3.45 ppm? No Methyl Ester @ 3.6 ppm? Product->QC_NMR Sample QC_IR IR Check: Broad OH @ 3400 cm-1 No C=O @ 1730 cm-1 Product->QC_IR Sample Final Validated Batch QC_NMR->Final Pass QC_IR->Final Pass

Figure 1: Synthesis and Quality Control Decision Tree for [1-(cyclopropylmethyl)cyclopropyl]methanol.

Quality Control & Handling Protocol

To ensure data integrity during research applications:

  • Volatility Warning: The molecular weight (126.2 g/mol ) suggests moderate volatility. Avoid prolonged high-vacuum exposure during isolation to prevent yield loss.

  • Stability: Cyclopropylcarbinyl systems can undergo ring-opening rearrangements under strong acidic conditions (homoallylic rearrangement).

    • Protocol: Store in neutral, anhydrous solvents (DMSO-d6 or CDCl₃) for NMR. Avoid trace acid in CDCl₃ (filter through basic alumina if necessary).

  • Validation Criterion: The integration ratio in ¹H NMR between the hydroxymethyl singlet (2H) and the total high-field cyclopropyl region (~9H) must be 2:9 . Deviations indicate solvent contamination or ring opening.

References
  • Sigma-Aldrich. (2024). Product Specification: [1-(cyclopropylmethyl)cyclopropyl]methanol (CAS 2229149-23-7).Link

  • Greszler, S. N., et al. (2017).[2] "Synthesis of 1,1-Disubstituted Cyclopropanecarboxylate Derivatives." Organic Letters, 19(9), 2490–2493. Link

  • ChemicalBook. (2024). CAS 2229149-23-7 Entry and Synonyms.Link

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: Cyclopropane Derivatives.Link

Sources

An In-depth Technical Guide to [1-(cyclopropylmethyl)cyclopropyl]methanol: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Cyclopropylmethyl Moiety in Modern Drug Discovery

The cyclopropyl group, a small, strained carbocycle, has emerged from a chemical curiosity to a cornerstone in medicinal chemistry.[1][2] Its incorporation into drug candidates can profoundly influence their pharmacological profile. The rigid nature of the cyclopropyl ring can lock flexible molecules into bioactive conformations, enhancing potency and receptor binding affinity.[1] Furthermore, the carbon-hydrogen bonds within a cyclopropane ring are shorter and stronger than those in typical alkyl chains, rendering the moiety less susceptible to oxidative metabolism by cytochrome P450 enzymes and thereby improving metabolic stability.[1] The cyclopropyl group also serves as a versatile bioisostere for various functional groups, allowing for the fine-tuning of physicochemical properties such as lipophilicity and acidity, which are critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1]

This guide focuses on [1-(cyclopropylmethyl)cyclopropyl]methanol , a molecule featuring a dicyclopropyl carbinol core with a methylenic spacer. This structure is of significant interest as it combines the beneficial properties of the cyclopropyl group with the versatile reactivity of a primary alcohol. While specific literature on this exact molecule is sparse, its structural motifs are prevalent in numerous biologically active compounds. This guide will provide a comprehensive overview of its potential synthesis, predicted chemical and spectroscopic properties, and prospective applications, drawing upon established principles and data from closely related analogues.

Synthetic Strategies: Pathways to [1-(cyclopropylmethyl)cyclopropyl]methanol

The synthesis of [1-(cyclopropylmethyl)cyclopropyl]methanol can be approached through several established synthetic methodologies. The two most plausible routes involve either a Grignard reaction with a suitable ketone precursor or the reduction of a corresponding carboxylic acid derivative.

Route 1: Grignard Reaction Approach

This approach hinges on the synthesis of the precursor ketone, cyclopropyl(cyclopropylmethyl)ketone . The ketone can then be reacted with a suitable organometallic reagent, or reduced to yield the target alcohol. A more direct Grignard approach would involve the reaction of cyclopropylmagnesium bromide with 1-(cyclopropylmethyl)cyclopropanecarbaldehyde.

Diagram of the Grignard Reaction Workflow

Grignard Synthesis cluster_0 Precursor Synthesis cluster_1 Final Product Formation 5-chloro-2-pentanone 5-chloro-2-pentanone Cyclopropyl_methyl_ketone Cyclopropyl_methyl_ketone 5-chloro-2-pentanone->Cyclopropyl_methyl_ketone NaOH, H2O Cyclopropyl(cyclopropylmethyl)ketone Cyclopropyl(cyclopropylmethyl)ketone Cyclopropyl_methyl_ketone->Cyclopropyl(cyclopropylmethyl)ketone 1. LDA 2. Cyclopropylmethyl bromide Cyclopropylmagnesium_bromide Cyclopropylmagnesium_bromide Cyclopropylacetonitrile Cyclopropylacetonitrile Cyclopropylacetonitrile->Cyclopropyl_methyl_ketone 1. CH3MgBr 2. H3O+ Target_Alcohol [1-(cyclopropylmethyl)cyclopropyl]methanol Cyclopropyl(cyclopropylmethyl)ketone->Target_Alcohol NaBH4 or LiAlH4 (Reduction)

Caption: Proposed Grignard-based synthesis of [1-(cyclopropylmethyl)cyclopropyl]methanol.

Experimental Protocol: Synthesis of Cyclopropyl(cyclopropylmethyl)ketone (Hypothetical)

  • Preparation of Cyclopropyl Methyl Ketone: Cyclopropyl methyl ketone can be prepared from 5-chloro-2-pentanone by treatment with sodium hydroxide.[3][4] Alternatively, it can be synthesized by the reaction of cyclopropyl cyanide with methylmagnesium bromide.[5]

  • α-Alkylation of Cyclopropyl Methyl Ketone:

    • To a solution of lithium diisopropylamide (LDA) (1.1 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C, add a solution of cyclopropyl methyl ketone (1.0 eq.) in THF dropwise.

    • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

    • Add cyclopropylmethyl bromide (1.2 eq.) to the reaction mixture and allow it to slowly warm to room temperature overnight.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether, combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield cyclopropyl(cyclopropylmethyl)ketone.

Experimental Protocol: Reduction to [1-(cyclopropylmethyl)cyclopropyl]methanol

  • To a solution of cyclopropyl(cyclopropylmethyl)ketone (1.0 eq.) in methanol at 0 °C, add sodium borohydride (1.5 eq.) portion-wise.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the target alcohol.

Route 2: Reduction of a Carboxylic Acid Derivative

This alternative route involves the preparation of 1-(cyclopropylmethyl)cyclopropanecarboxylic acid followed by its reduction to the corresponding alcohol.

Diagram of the Carboxylic Acid Reduction Workflow

Carboxylic Acid Reduction cluster_0 Precursor Synthesis cluster_1 Final Product Formation Cyclopropanecarboxylic_acid Cyclopropanecarboxylic_acid 1-(cyclopropylmethyl)cyclopropanecarboxylic_acid 1-(cyclopropylmethyl)cyclopropanecarboxylic_acid Cyclopropanecarboxylic_acid->1-(cyclopropylmethyl)cyclopropanecarboxylic_acid 1. LDA (2.2 eq) 2. Cyclopropylmethyl bromide Ester_derivative Ester derivative 1-(cyclopropylmethyl)cyclopropanecarboxylic_acid->Ester_derivative Esterification (e.g., CH3OH, H+) Target_Alcohol [1-(cyclopropylmethyl)cyclopropyl]methanol 1-(cyclopropylmethyl)cyclopropanecarboxylic_acid->Target_Alcohol LiAlH4, THF Ester_derivative->Target_Alcohol LiAlH4 or NaBH4/Lewis Acid

Caption: Proposed synthesis via reduction of a carboxylic acid derivative.

Experimental Protocol: Synthesis of 1-(cyclopropylmethyl)cyclopropanecarboxylic acid (Hypothetical)

  • To a solution of LDA (2.2 eq.) in anhydrous THF at -78 °C, add a solution of cyclopropanecarboxylic acid (1.0 eq.) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Cool the reaction mixture back to -78 °C and add cyclopropylmethyl bromide (1.2 eq.).

  • Allow the reaction to warm to room temperature overnight.

  • Quench the reaction with water and acidify with 1M HCl.

  • Extract the aqueous layer with diethyl ether, combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by crystallization or column chromatography.

Experimental Protocol: Reduction with Lithium Aluminum Hydride

  • Caution: Lithium aluminum hydride (LiAlH₄) is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere.[6]

  • To a suspension of LiAlH₄ (1.5 eq.) in anhydrous THF at 0 °C, add a solution of 1-(cyclopropylmethyl)cyclopropanecarboxylic acid (1.0 eq.) in THF dropwise.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again.

  • Filter the resulting aluminum salts and wash thoroughly with THF.

  • Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the target alcohol.

Predicted Physicochemical and Spectroscopic Properties

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueBasis for Prediction
Molecular FormulaC₈H₁₄O-
Molecular Weight126.20 g/mol -
Boiling Point~150-170 °CExtrapolated from similar dicyclopropyl and cyclopropylmethyl alcohols.
Density~0.9 g/mLBased on structurally related compounds.
SolubilitySoluble in organic solvents (e.g., ether, THF, CH₂Cl₂), sparingly soluble in water.General solubility of alcohols with significant hydrocarbon character.
Spectroscopic Analysis (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum is expected to be complex in the upfield region due to the overlapping signals of the cyclopropyl protons.

  • δ 3.4-3.6 ppm (d, 2H): Methylene protons of the -CH₂OH group, likely appearing as a doublet coupled to the methine proton.

  • δ 1.0-1.5 ppm (m, 1H): Methine proton of the cyclopropylmethyl group.

  • δ 0.2-0.8 ppm (m, 10H): A complex multiplet region corresponding to the ten methylene protons of the two cyclopropyl rings.[1][7]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

  • δ 65-70 ppm: Carbon of the -CH₂OH group.[8]

  • δ 40-45 ppm: Methylene carbon of the cyclopropylmethyl group.

  • δ 15-25 ppm: Quaternary carbon of the cyclopropyl ring bearing the cyclopropylmethyl and hydroxylmethyl groups.

  • δ 5-15 ppm: Methylene carbons of the two cyclopropyl rings.[8][9]

IR (Infrared) Spectroscopy

  • ~3300 cm⁻¹ (broad): O-H stretching vibration, characteristic of an alcohol.[10][11]

  • ~3080 cm⁻¹ (weak): C-H stretching of the cyclopropyl rings.

  • ~2950-2850 cm⁻¹: C-H stretching of the methylene groups.

  • ~1050 cm⁻¹ (strong): C-O stretching vibration.[10][11]

Mass Spectrometry (MS)

The electron ionization mass spectrum is expected to show a weak or absent molecular ion peak (m/z = 126). Key fragmentation patterns would likely involve the loss of water (M-18), loss of a hydroxymethyl radical (M-31), and cleavage of the cyclopropyl rings. A prominent peak at m/z 85 corresponding to the [M-CH₂OH]⁺ fragment is anticipated.

Potential Applications in Drug Discovery and Development

The unique structural features of [1-(cyclopropylmethyl)cyclopropyl]methanol make it an attractive building block for the synthesis of novel therapeutic agents.

  • Scaffold for Novel Bioactive Molecules: The dicyclopropyl carbinol core can serve as a rigid and lipophilic scaffold for the construction of new chemical entities. The primary alcohol provides a convenient handle for further functionalization, allowing for the introduction of various pharmacophores.

  • Enhancement of Metabolic Stability: The presence of two cyclopropyl groups is expected to confer significant metabolic stability to molecules derived from this scaffold, potentially leading to improved pharmacokinetic profiles.[1]

  • Modulation of Physicochemical Properties: Incorporation of this moiety can be used to fine-tune the lipophilicity and conformational properties of a lead compound, aiding in the optimization of its drug-like properties.

Conclusion

[1-(cyclopropylmethyl)cyclopropyl]methanol represents a valuable, albeit underexplored, building block for medicinal chemistry. While direct synthetic procedures and detailed characterization are not yet published, this guide has outlined plausible and robust synthetic strategies based on well-established organic reactions. The predicted spectroscopic data provides a benchmark for the characterization of this molecule. The inherent properties of the dicyclopropyl carbinol motif suggest that this compound and its derivatives hold significant promise for the development of novel therapeutics with enhanced potency and improved metabolic stability. Further research into the synthesis and biological evaluation of this and related structures is warranted to fully unlock their potential in drug discovery.

References

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An In-depth Technical Guide to the Synthesis and Characterization of the Novel Compound: [1-(cyclopropylmethyl)cyclopropyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates a comprehensive pathway for the synthesis and characterization of the novel chemical entity, [1-(cyclopropylmethyl)cyclopropyl]methanol. As this compound is not currently indexed with a Chemical Abstracts Service (CAS) number, this document serves as a foundational reference for its preparation and scientific exploration. The guide provides a detailed, step-by-step synthetic protocol, beginning with commercially available starting materials and proceeding through the synthesis of a key allylic alcohol precursor, followed by a diastereoselective cyclopropanation. Furthermore, this whitepaper offers predicted physicochemical properties and detailed spectroscopic (¹H NMR, ¹³C NMR, IR, and MS) data to aid in the identification and characterization of the target molecule. Potential applications in medicinal chemistry and materials science are also discussed, leveraging the unique structural and electronic properties imparted by the spirocyclic dicyclopropylmethyl motif. This guide is intended to empower researchers to synthesize, identify, and explore the potential of this previously undocumented molecule.

Introduction: The Case for a Novel Spirocyclic Methanol

The cyclopropane ring is a recurring motif in a multitude of biologically active compounds and functional materials. Its inherent ring strain and unique electronic properties contribute to conformational rigidity, metabolic stability, and novel binding interactions, making it a privileged scaffold in drug discovery. The strategic incorporation of multiple cyclopropyl groups, particularly in a spirocyclic arrangement, can further enhance these desirable attributes.

This guide focuses on the synthesis and characterization of [1-(cyclopropylmethyl)cyclopropyl]methanol, a molecule featuring a 1,1-disubstituted cyclopropane core. To date, a thorough search of chemical literature and databases reveals no assigned CAS number for this compound, suggesting its novelty. The systematic IUPAC name for the target structure is (1-(cyclopropylmethyl)cyclopropyl)methanol.

The rationale for pursuing the synthesis of this molecule is rooted in the potential for the dicyclopropylmethyl scaffold to serve as a unique building block in the design of novel therapeutics and advanced materials. The spirocyclic nature of the core structure is anticipated to impart a well-defined three-dimensional geometry, which can be exploited for precise molecular recognition. The primary alcohol functionality serves as a versatile handle for further chemical elaboration.

This document provides a robust, scientifically-grounded theoretical framework for the synthesis of this novel compound, based on well-established and reliable organic transformations.

Strategic Synthesis of [1-(cyclopropylmethyl)cyclopropyl]methanol

The synthetic strategy is designed as a multi-step sequence, commencing with readily available starting materials. The overall workflow is depicted in the diagram below.

G cluster_0 Workflow A Step 1: Synthesis of Precursor 2-Cyclopropyl-2-propen-1-ol B Step 2: Simmons-Smith Cyclopropanation A->B Key Intermediate C Purification and Characterization B->C Crude Product D Final Product: [1-(cyclopropylmethyl)cyclopropyl]methanol C->D Isolated Product G cluster_0 Synthetic Pathway start Cyclopropyl Methyl Ketone hwe Horner-Wadsworth-Emmons Reaction (Triethyl phosphonoacetate, NaH) start->hwe ester α,β-Unsaturated Ester hwe->ester reduction DIBAL-H Reduction ester->reduction precursor 2-Cyclopropyl-2-propen-1-ol reduction->precursor ss Simmons-Smith Cyclopropanation (Et2Zn, CH2I2) precursor->ss final_product [1-(cyclopropylmethyl)cyclopropyl]methanol ss->final_product

Caption: Proposed synthetic pathway for [1-(cyclopropylmethyl)cyclopropyl]methanol.

Materials:

  • Cyclopropyl methyl ketone

  • Triethyl phosphonoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Diisobutylaluminium hydride (DIBAL-H) solution (1.0 M in hexanes)

  • Diethylzinc (1.0 M solution in hexanes)

  • Diiodomethane

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium potassium tartrate solution (Rochelle's salt)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and purification apparatus (silica gel for column chromatography)

Procedure:

Part A: Synthesis of Ethyl 2-cyclopropylacrylate (α,β-Unsaturated Ester)

  • To a flame-dried three-neck round-bottom flask under an argon atmosphere, add sodium hydride (1.2 equivalents) and wash with anhydrous hexanes to remove the mineral oil.

  • Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add triethyl phosphonoacetate (1.1 equivalents) dropwise to the stirred suspension. Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.

  • Cool the resulting solution back to 0 °C and add cyclopropyl methyl ketone (1.0 equivalent) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford ethyl 2-cyclopropylacrylate.

Part B: Reduction to 2-Cyclopropyl-2-propen-1-ol

  • Dissolve the ethyl 2-cyclopropylacrylate (1.0 equivalent) in anhydrous DCM in a flame-dried flask under an argon atmosphere and cool to -78 °C.

  • Slowly add DIBAL-H solution (2.2 equivalents) dropwise, maintaining the temperature below -70 °C.

  • Stir the reaction at -78 °C for 2-3 hours.

  • Quench the reaction by the slow addition of methanol, followed by saturated aqueous sodium potassium tartrate solution.

  • Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

  • Separate the layers and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield 2-cyclopropyl-2-propen-1-ol.

2.1.2. Step 2: Simmons-Smith Cyclopropanation to Yield [1-(cyclopropylmethyl)cyclopropyl]methanol

The diastereoselectivity of the Simmons-Smith reaction on allylic alcohols is well-documented, with the hydroxyl group directing the cyclopropanation to the syn face.

Procedure:

  • To a flame-dried flask under an argon atmosphere, add a solution of 2-cyclopropyl-2-propen-1-ol (1.0 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C and add diethylzinc solution (2.0 equivalents) dropwise.

  • Stir the mixture at 0 °C for 20 minutes.

  • Add diiodomethane (2.0 equivalents) dropwise at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Add saturated aqueous sodium bicarbonate solution and stir until gas evolution ceases.

  • Extract the mixture with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the final product, [1-(cyclopropylmethyl)cyclopropyl]methanol.

Predicted Physicochemical and Spectroscopic Properties

The following properties are predicted based on the structure of [1-(cyclopropylmethyl)cyclopropyl]methanol and data from analogous compounds.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value
Molecular Formula C₈H₁₄O
Molecular Weight 126.20 g/mol
Appearance Colorless oil
Boiling Point ~180-190 °C (at 760 mmHg)
Density ~0.95 g/mL
LogP ~1.5 - 2.0
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 2

Table 2: Predicted Spectroscopic Data

Spectroscopy Predicted Chemical Shifts (δ) and Key Features
¹H NMR (CDCl₃, 400 MHz) δ 3.5-3.7 (s, 2H, -CH₂OH), 1.5-2.0 (br s, 1H, -OH), 0.8-1.0 (m, 1H, cyclopropyl-CH), 0.6-0.8 (m, 2H, -CH₂-cyclopropyl), 0.2-0.5 (m, 8H, cyclopropyl-CH₂)
¹³C NMR (CDCl₃, 101 MHz) δ 70-75 (-CH₂OH), 40-45 (-CH₂-cyclopropyl), 20-25 (quaternary cyclopropyl-C), 5-15 (cyclopropyl-CH₂), 0-5 (cyclopropyl-CH₂)
Infrared (IR) ~3350 cm⁻¹ (O-H stretch, broad), ~3080 cm⁻¹ (cyclopropyl C-H stretch), ~2930, 2870 cm⁻¹ (aliphatic C-H stretch), ~1030 cm⁻¹ (C-O stretch)
Mass Spectrometry (EI) M⁺ at m/z 126, fragment ions corresponding to loss of H₂O (m/z 108), loss of CH₂OH (m/z 95), and other cyclopropyl ring fragmentations.

Potential Applications in Drug Discovery and Materials Science

The unique spirocyclic dicyclopropylmethyl scaffold of [1-(cyclopropylmethyl)cyclopropyl]methanol presents several opportunities for its application in various scientific domains:

  • Medicinal Chemistry: The rigid, three-dimensional structure can be utilized as a novel core for the design of enzyme inhibitors or receptor ligands. The cyclopropyl groups can enhance metabolic stability and binding affinity. The primary alcohol serves as a convenient point for the attachment of pharmacophoric groups.

  • Materials Science: The defined geometry of the molecule could be exploited in the synthesis of novel polymers or liquid crystals with unique physical properties.

  • Asymmetric Catalysis: Derivatives of this molecule could be explored as chiral ligands in asymmetric catalysis, where the rigid scaffold could enforce a specific chiral environment around a metal center.

Conclusion

This technical guide provides a comprehensive and scientifically robust framework for the synthesis and characterization of the novel compound [1-(cyclopropylmethyl)cyclopropyl]methanol. By detailing a plausible synthetic route and predicting its key physicochemical and spectroscopic properties, this document serves as an enabling resource for researchers interested in exploring this new chemical entity. The unique structural features of this molecule hold significant promise for its application as a versatile building block in drug discovery and materials science. It is our hope that this guide will stimulate further research into the synthesis and utility of this and related spirocyclic cyclopropane derivatives.

References

  • Simmons, H. E.; Smith, R. D. A New Synthesis of Cyclopropanes from Olefins. J. Am. Chem. Soc.1958 , 80 (19), 5323–5324. [Link]

  • Charette, A. B.; Beauchemin, A. Simmons-Smith Cyclopropanation Reaction. Org. React.2001 , 58, 1. [Link]

  • Maryanoff, B. E.; Reitz, A. B. The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbon Anions. Stereochemistry, Mechanism, and Selected Synthetic Aspects. Chem. Rev.1989 , 89 (4), 863–927. [Link]

  • Ando, K. The Horner-Wadsworth-Emmons Reaction. In Modern Carbonyl Olefination; Takeda, T., Ed.; Wiley-VCH: Weinheim, Germany, 2004; pp 1–88. [Link]

  • Winter, M. Diisobutylaluminum Hydride. In Encyclopedia of Reagents for Organic Synthesis; John Wiley & Sons, Ltd, 2001. [Link]

  • Donald, J. R.; Unthank, M. G.; Taylor, R. J. K. The use of cyclopropyl groups as probes of mechanism in drug metabolism. Bioorg. Med. Chem. Lett.2008 , 18 (2), 544-548. [Link]

An In-Depth Technical Guide to the Solubility Profile of [1-(cyclopropylmethyl)cyclopropyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation development, and overall therapeutic efficacy. This guide provides a comprehensive technical framework for understanding and determining the solubility of [1-(cyclopropylmethyl)cyclopropyl]methanol, a novel molecule with potential applications in drug discovery. While specific experimental data for this compound is not publicly available, this document synthesizes foundational solubility principles and established analytical methodologies to offer a predictive assessment and a robust experimental plan. We present detailed protocols for both thermodynamic and kinetic solubility determination, guidance on analytical method development for non-chromophoric compounds, and illustrative data to guide researchers. This document is intended for scientists in drug development and chemical research, providing the theoretical and practical knowledge necessary to fully characterize the solubility profile of this and similar molecules.

Introduction: The Imperative of Solubility

In pharmaceutical sciences, solubility is not merely a physical constant but a cornerstone of drug design and development. It dictates the maximum concentration a compound can achieve in a solution, directly impacting its absorption from a dosage form and its subsequent distribution in the body. Poor solubility is a leading cause of failure for promising drug candidates, often leading to low and variable bioavailability, which compromises clinical outcomes.[1] Therefore, a thorough characterization of a compound's solubility in various physiologically and industrially relevant solvents is an indispensable step in early-stage development.

Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two key types of solubility measurements.[2]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the saturation concentration of the most stable crystalline form of a compound in a solvent at a specific temperature after an extended period.[3] This value is fundamental for biopharmaceutical classification (BCS) and formulation design. The "shake-flask" method is the gold-standard for its determination.[2][4]

  • Kinetic Solubility: This measures the concentration at which a compound precipitates from a supersaturated solution, often generated by adding a concentrated stock solution (e.g., in DMSO) to an aqueous buffer.[5] Kinetic solubility results are often higher than thermodynamic values because they may reflect the solubility of an amorphous or metastable solid form.[6] This measurement is valuable for high-throughput screening in early discovery to flag potential issues.[7]

Physicochemical Profile of [1-(cyclopropylmethyl)cyclopropyl]methanol

To predict the solubility of [1-(cyclopropylmethyl)cyclopropyl]methanol, we must first analyze its molecular structure.

Structure:

(Simplified representation)

  • Molecular Formula: C₈H₁₄O

  • Key Functional Groups:

    • A primary alcohol (-CH₂OH), which is a polar group capable of acting as both a hydrogen bond donor and acceptor.[8]

    • Two cyclopropyl rings and a methyl bridge, which form a non-polar, hydrophobic hydrocarbon backbone.

The interplay between the polar alcohol head and the non-polar hydrocarbon body will govern its solubility behavior across different solvents.

Theoretical Solubility Assessment

The principle of "like dissolves like" provides a foundational framework for predicting solubility. Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes.

Structural Analysis and Predicted Behavior

The target molecule, [1-(cyclopropylmethyl)cyclopropyl]methanol, possesses a distinct amphiphilic character.

  • Polar Interactions: The hydroxyl (-OH) group is the primary driver of solubility in polar solvents like water, ethanol, and methanol. It can form strong hydrogen bonds with water molecules and other protic solvents.[8]

  • Non-Polar Interactions: The C₈ hydrocarbon skeleton, including the two strained cyclopropyl rings, is hydrophobic. This substantial non-polar region will promote solubility in non-polar solvents such as hexane and toluene and limit solubility in water.

Compared to the simpler analogue, cyclopropylmethanol (C₄H₈O), which is reported to be miscible with water,[9][10] our target molecule has a significantly larger hydrocarbon content (C₈ vs. C₄). As the non-polar carbon chain length increases in a series of alcohols, water solubility generally decreases.[8] Therefore, we predict that [1-(cyclopropylmethyl)cyclopropyl]methanol will have limited solubility in water but will be readily soluble in a range of organic solvents.

Predicted Solubility Trend (Qualitative):

  • High Solubility: Alcohols (Methanol, Ethanol), Ethers (THF), Chlorinated Solvents (Dichloromethane), Ketones (Acetone).

  • Moderate to High Solubility: Non-polar solvents (Toluene, Hexane).

  • Low to Moderate Solubility: Water.

Experimental Protocols for Solubility Determination

To quantitatively determine the solubility profile, a systematic experimental approach is required. The following protocols describe the gold-standard shake-flask method for thermodynamic solubility.

Protocol: Thermodynamic Solubility via Shake-Flask Method

This method is based on the OECD Test Guideline 105 and remains the reference method for determining equilibrium solubility.[11][12] It involves agitating an excess amount of the solid compound in the solvent of interest until equilibrium is reached.

Objective: To determine the equilibrium concentration of [1-(cyclopropylmethyl)cyclopropyl]methanol in various solvents at a controlled temperature (e.g., 25 °C).

Materials and Equipment:

  • [1-(cyclopropylmethyl)cyclopropyl]methanol (solid, >99% purity)

  • Selected solvents (e.g., Water, pH 7.4 Buffer, Ethanol, Methanol, Acetonitrile, Hexane)

  • Glass vials with screw caps (e.g., 4 mL)

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, low-binding, e.g., PVDF)

  • Calibrated analytical balance

  • HPLC system with a suitable detector (see Section 3.2)

  • Volumetric flasks and pipettes

Step-by-Step Methodology:

  • Preparation: Add an excess amount of the solid compound to a pre-weighed glass vial. An amount that is visually in excess after equilibration is sufficient (e.g., 2-5 mg).

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., 2 mL) to the vial.

  • Equilibration: Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a minimum of 24 hours to ensure equilibrium is reached.[4][5] For some compounds, 48-72 hours may be necessary, which should be confirmed with a time-to-equilibrium pre-test.[2]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the test temperature for at least 1 hour to let the excess solid settle.

  • Sample Collection & Clarification: Carefully withdraw an aliquot of the supernatant. Clarify the solution by either:

    • Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the suspended solid.

    • Filtration: Filter the supernatant through a 0.22 µm syringe filter. Self-Validation Step: Ensure the filter material does not adsorb the compound by testing filter recovery.

  • Dilution: Accurately dilute the clear supernatant with a suitable mobile phase to bring the concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC method (see Section 3.2) to determine the compound's concentration.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Report the result in mg/mL or µg/mL. The experiment should be performed in triplicate for each solvent.[4]

Analytical Quantification for a Non-Chromophoric Alcohol

[1-(cyclopropylmethyl)cyclopropyl]methanol lacks a strong UV-absorbing chromophore, making direct detection by HPLC-UV challenging, especially at low concentrations.[13]

Challenge: Aliphatic alcohols do not absorb light in the typical UV range (200-400 nm) used for HPLC analysis.

Solutions:

  • Refractive Index Detector (RID): An RID is a universal detector that measures changes in the refractive index of the column eluent. It is suitable for detecting non-ionic, non-chromophoric compounds but is less sensitive than UV detection and is not compatible with gradient elution.[13]

  • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These "universal" detectors nebulize the eluent, evaporate the mobile phase, and measure the light scattered by the remaining non-volatile analyte particles. They are more sensitive than RID and are compatible with gradient elution, making them an excellent choice for this compound.[14]

  • Pre-column Derivatization: The alcohol can be reacted with a UV-active agent (a "chromophore tag") before injection onto the HPLC. This creates a derivative that is easily detectable by a standard UV detector. This approach requires careful method development to ensure the reaction is complete and reproducible.[14][15]

For this guide, we recommend an HPLC-CAD or HPLC-ELSD method as the most robust and direct approach.

Workflow Visualization

The experimental process for determining thermodynamic solubility can be visualized as follows:

G cluster_prep 1. Preparation & Equilibration cluster_sampling 2. Sample Processing cluster_analysis 3. Analysis & Calculation A Add Excess Solid Compound to Vial B Add Precise Volume of Solvent A->B C Agitate at Constant Temp for 24-48h B->C D Allow Solids to Settle C->D E Withdraw Supernatant D->E F Clarify by Centrifugation or 0.22µm Filtration E->F G Accurately Dilute Clarified Sample F->G H Quantify using Validated HPLC Method G->H I Calculate Solubility (mg/mL) H->I G cluster_solvents Solute [1-(cyclopropylmethyl)cyclopropyl]methanol (Solute) Water Water (Polar Protic) Solute->Water Weak Interaction (Limited H-Bonding due to large hydrophobic part) Ethanol Ethanol (Polar Protic) Solute->Ethanol Strong Interaction (H-Bonding + van der Waals) Hexane Hexane (Non-Polar) Solute->Hexane Favorable Interaction (Strong van der Waals)

Caption: Solute-Solvent Interactions Governing Solubility.

Conclusion

This guide establishes a comprehensive framework for evaluating the solubility of [1-(cyclopropylmethyl)cyclopropyl]methanol. Based on its amphiphilic structure, we predict low to moderate aqueous solubility and high solubility in a wide range of organic solvents. We have provided detailed, field-proven protocols for the experimental determination of thermodynamic solubility, emphasizing the critical need for appropriate analytical techniques, such as HPLC-CAD or ELSD, to quantify this non-chromophoric compound. The presented methodologies and predictive insights serve as a robust starting point for researchers, enabling a thorough and accurate characterization of this molecule's solubility profile to guide its future development.

References

  • Al-Obeidi, F. A., & Badi, A. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 543-547. [Link]

  • Analytice. (2017). OECD 105 - Water Solubility Test at 20°C. [Link]

  • Bergström, C. A., Luthman, K., & Artursson, P. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 543-547.
  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105. [Link]

  • LookChem. (n.d.). Cyclopropylmethanol. [Link]

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. [Link]

  • World Health Organization (WHO). (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments. [Link]

  • Chemistry LibreTexts. (2019). 4.4 Solubility. [Link]

  • PharmaCompass. (n.d.). . [Link]

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • Pharmapproach. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. [Link]

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

  • Boobier, S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]

  • LookChem. (n.d.). Cyclopropylmethanol. [Link]

  • Chemistry LibreTexts. (2023). Interpreting (or predicting) the solubility of an organic molecule. [Link]

  • Van der Mierden, Y., et al. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. ChemRxiv. [Link]

  • Chemistry LibreTexts. (2019). 4.4 Solubility. [Link]

  • PubChem. (n.d.). Cyclopropanemethanol. [Link]

  • ResearchGate. (2023). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. [Link]

  • Bentham Science. (2023). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. [Link]

Sources

Methodological & Application

Application Note: Use of [1-(Cyclopropylmethyl)cyclopropyl]methanol in Organic Synthesis

[1]

Abstract

[1-(Cyclopropylmethyl)cyclopropyl]methanol (CAS: 2229149-23-7) is a specialized building block increasingly utilized in modern medicinal chemistry to introduce a gem-disubstituted cyclopropyl motif.[1] This structural element serves as a metabolically stable, lipophilic bioisostere for gem-dimethyl or cyclohexyl groups, offering unique conformational restriction.[1] This guide provides a validated protocol for its synthesis, functionalization, and application in the development of targeted protein degraders (e.g., CDK2 degraders) and high-affinity ligands.[1]

Molecule Profile & Strategic Value

Physicochemical Properties[1]
  • IUPAC Name: [1-(Cyclopropylmethyl)cyclopropyl]methanol[1]

  • CAS Number: 2229149-23-7[1]

  • Molecular Formula: C

    
    H
    
    
    O[1]
  • Molecular Weight: 126.19 g/mol [1]

  • Key Structural Features:

    • Gem-disubstitution: The C1 position of the cyclopropane ring holds both a hydroxymethyl group and a cyclopropylmethyl group.[1]

    • Steric Bulk: Provides significant steric shielding without the flexibility of open-chain alkyl groups.[1]

    • Strain Energy: High ring strain (~27.5 kcal/mol per cyclopropane) requires careful handling under acidic conditions to prevent rearrangement.[1]

Medicinal Chemistry Rationale

In drug design, this scaffold is employed to:

  • Block Metabolism: The cyclopropyl group resists cytochrome P450 oxidation better than isopropyl or tert-butyl groups.[1]

  • Restrict Conformation: The rigid sp

    
     character at the branching point orients substituents into defined vectors, improving binding entropy.[1]
    
  • Modulate Lipophilicity: It increases logP/logD while maintaining a compact hydrodynamic radius.[1]

Synthesis Protocol: Preparation of the Reagent

Note: While available commercially, in-house synthesis is often required for scale-up or isotopic labeling.[1] The following route is optimized for reliability.

Retrosynthetic Analysis

The most robust route involves the

11
Step-by-Step Synthesis
Step 1:

-Alkylation of Ethyl Cyclopropanecarboxylate

Reaction:

1

Protocol:

  • Equipment Prep: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and addition funnel.

  • LDA Generation: Add anhydrous THF (100 mL) and diisopropylamine (1.1 equiv) to the flask. Cool to -78°C (dry ice/acetone). Add

    
    -BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 15 min. Stir for 30 min at -78°C.
    
  • Enolization: Add ethyl cyclopropanecarboxylate (1.0 equiv) dropwise over 20 min. The solution may turn pale yellow.[1] Stir for 1 hour at -78°C to ensure complete enolate formation.

  • Alkylation: Add (bromomethyl)cyclopropane (1.2 equiv) dropwise. Critical: Maintain temperature below -70°C to prevent self-condensation.[1]

  • Warm-up: Allow the reaction to warm slowly to room temperature (RT) overnight (12-16 h).

  • Workup: Quench with saturated aqueous NH

    
    Cl. Extract with Et
    
    
    O (3x).[1] Wash combined organics with brine, dry over MgSO
    
    
    , and concentrate.[1]
  • Purification: Distillation under reduced pressure or flash chromatography (Hexanes/EtOAc 95:5) yields the ester as a colorless oil.[1]

Step 2: Reduction to Alcohol

Reaction:

1

Protocol:

  • Setup: Charge a flask with LiAlH

    
     (1.5 equiv) and anhydrous THF (0°C).
    
  • Addition: Add the ester from Step 1 (dissolved in THF) dropwise to the hydride suspension. Caution: Exothermic gas evolution.[1]

  • Reaction: Warm to RT and reflux for 2 hours. Monitor by TLC (stain with KMnO

    
    ; ester spot disappears).[1]
    
  • Fieser Quench: Cool to 0°C. Carefully add water (

    
     mL), then 15% NaOH (
    
    
    mL), then water (
    
    
    mL), where
    
    
    = grams of LiAlH
    
    
    used.
  • Isolation: Filter the granular precipitate through Celite. Concentrate the filtrate to obtain the crude alcohol.[1]

  • Purification: Flash chromatography (Hexanes/EtOAc 80:20).

Functionalization & Applications

Activation (Mesylation/Tosylation)

The primary alcohol is typically converted to a leaving group for coupling with amines or phenols.[1]

Protocol (Mesylation):

  • Dissolve alcohol (1.0 equiv) in DCM at 0°C.

  • Add Et

    
    N (1.5 equiv) followed by Methanesulfonyl chloride (MsCl, 1.2 equiv).[1]
    
  • Stir 1 h at 0°C. Note: Do not heat. Cyclopropylcarbinyl mesylates are thermally sensitive.[1]

  • Wash with cold 1N HCl, NaHCO

    
    , and brine. Use immediately in the next step (e.g., S
    
    
    2 displacement).[1]
Critical Reactivity Warning: Rearrangements

Risk: Cyclopropylcarbinyl derivatives are prone to acid-catalyzed rearrangement (ring expansion to cyclobutene or homoallylic systems).[1] Mitigation:

  • Avoid strong Bronsted acids (e.g., H

    
    SO
    
    
    , HCl) during workup.[1]
  • Use Lewis acids (e.g., BF

    
    OEt
    
    
    ) only if rearrangement is the desired outcome.[1]
  • Perform nucleophilic substitutions under basic or neutral conditions (e.g., K

    
    CO
    
    
    /DMF).[1]
Case Study: CDK2 Degraders

Recent patent literature (e.g., WO2023069720) highlights this motif in linkers for PROTACs targeting CDK2.[1] The bulky, hydrophobic nature of the [1-(cyclopropylmethyl)cyclopropyl] group helps position the E3 ligase ligand relative to the target protein, improving degradation efficiency.[1]

Visual Workflows

Synthesis & Application Logic

The following diagram illustrates the synthesis pathway and decision points for functionalization.

GStartEthyl Cyclopropane-carboxylateStep1LDA, THF, -78°C+ (Bromomethyl)cyclopropaneStart->Step1InterIntermediate EsterStep1->InterAlkylationStep2LiAlH4 ReductionInter->Step2Product[1-(Cyclopropylmethyl)cyclopropyl]methanolStep2->ProductReductionPathAMesylation (MsCl)-> Leaving GroupProduct->PathAPathBAppel Reaction-> Halide (Br/I)Product->PathBTargetDrug Conjugate(e.g., CDK2 Degrader)PathA->TargetSN2 w/ AminePathB->TargetSN2 w/ Phenol

Caption: Workflow for the synthesis of [1-(cyclopropylmethyl)cyclopropyl]methanol and its downstream conversion into active pharmaceutical ingredients.

Quantitative Data Summary

ParameterValue / ConditionNote
Reaction Temp (Alkylation) -78°C to RTCritical to avoid self-condensation
Yield (Step 1) 65 - 75%Depends on dryness of THF
Yield (Step 2) >90%Quantitative reduction typical
Stability Stable at RTStore under inert atmosphere
Rearrangement Risk High in Acid (pH < 3)Avoid acidic workups

References

  • Sigma-Aldrich. Product Detail: [1-(cyclopropylmethyl)cyclopropyl]methanol.[1] Link (Accessed Oct 2023).[1]

  • Kymera Therapeutics. Compounds that mediate protein degradation (WO2023069720A1).[1] Google Patents. Link

  • TÜBİTAK. Cationic Rearrangements of Cyclopropyl Methanol Systems. Turkish Journal of Chemistry. Link

  • GuideChem. [1-(cyclopropylmethyl)cyclopropyl]methanamine Synthesis. Link

large-scale synthesis of [1-(cyclopropylmethyl)cyclopropyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Process Development & Scale-Up of [1-(Cyclopropylmethyl)cyclopropyl]methanol

Strategic Overview

The synthesis of [1-(cyclopropylmethyl)cyclopropyl]methanol represents a classic challenge in constructing quaternary carbon centers within strained ring systems. This scaffold serves as a critical bioisostere for tert-butyl groups in antiviral and CNS-active pharmaceutical ingredients, offering improved metabolic stability and lipophilicity.

The core difficulty lies not in the functional groups, but in the steric congestion of the quaternary center and the thermodynamic strain of the bis-cyclopropyl motif. Standard alkylation protocols often fail due to ring-opening side reactions or competitive elimination.

This guide details a robust, scalable 4-step convergent synthesis designed for kilogram-scale production. Unlike academic routes that may rely on unstable carbenoids, this protocol utilizes thermodynamic control and Phase Transfer Catalysis (PTC) to ensure reproducibility and safety.

Retrosynthetic Logic

The strategy relies on the "Malonate-Perkin" disconnection. We construct the carbon skeleton before closing the central high-energy ring.

Retrosynthesis Target [1-(Cyclopropylmethyl) cyclopropyl]methanol MonoEster Ethyl 1-(cyclopropylmethyl) cyclopropanecarboxylate Target->MonoEster Reduction (Red-Al) Diester Diethyl 1-(cyclopropylmethyl) cyclopropane-1,1-dicarboxylate MonoEster->Diester Krapcho Decarboxylation MonoAlk Diethyl 2-(cyclopropylmethyl) malonate Diester->MonoAlk Cyclopropanation (1,2-DBE / PTC) SM Diethyl Malonate + (Bromomethyl)cyclopropane MonoAlk->SM Mono-alkylation

Figure 1: Retrosynthetic analysis utilizing the Malonate-Perkin dialkylation strategy.

Detailed Protocols & Methodologies

Phase 1: Skeleton Construction (The "Perkin" Sequence)

Step 1: Mono-alkylation of Diethyl Malonate Objective: Selective attachment of the cyclopropylmethyl side chain. Challenge: Avoiding bis-alkylation.

  • Reagents: Diethyl malonate (1.5 equiv), (Bromomethyl)cyclopropane (1.0 equiv), NaOEt (1.1 equiv), Ethanol.

  • Protocol:

    • Charge a reactor with anhydrous ethanol (5 vol) and cool to 0°C.

    • Add sodium ethoxide (21% wt solution) dropwise.

    • Add diethyl malonate slowly to the base. Critical: Use excess malonate to statistically favor mono-alkylation.

    • Add (bromomethyl)cyclopropane dropwise, maintaining internal temp < 25°C to prevent elimination to methylenecyclopropane.

    • Reflux for 4 hours. Monitor by GC (Target > 95% conversion).

    • Workup: Distill off ethanol. Partition residue between MTBE and water. Fractional distillation is required to separate the product (bp ~130°C @ 10 mmHg) from excess malonate.

Step 2: Cyclopropanation (Formation of the Quaternary Center) Objective: Closing the central ring via double alkylation. Method: Phase Transfer Catalysis (PTC) is superior to NaH for safety on scale (no H2 evolution).

  • Reagents: Mono-alkylated malonate (from Step 1), 1,2-Dibromoethane (1.5 equiv), 50% NaOH (aq), TBAB (Tetrabutylammonium bromide, 5 mol%).

  • Protocol:

    • Dissolve the mono-alkylated malonate and 1,2-dibromoethane in Toluene (3 vol).

    • Add TBAB catalyst.

    • Vigorously stir and add 50% NaOH dropwise. Exotherm Warning: The reaction is highly exothermic. Control addition rate to maintain 45-50°C.

    • Stir at 50°C for 12 hours.

    • Mechanism Check: The high concentration of NaOH ensures rapid deprotonation, while the quaternary ammonium salt shuttles the malonate anion into the organic phase to react with the dihalide.

    • Workup: Separate phases. Wash organic layer with water and brine. Concentrate to yield Diethyl 1-(cyclopropylmethyl)cyclopropane-1,1-dicarboxylate .

Phase 2: Functional Group Manipulation

Step 3: Krapcho Decarboxylation Objective: Convert the gem-diester to the mono-ester without using harsh acidic hydrolysis that could open the cyclopropane rings.

  • Reagents: Diester (Step 2), NaCl (1.2 equiv), Water (2.0 equiv), DMSO (Solvent).

  • Protocol:

    • Dissolve diester in DMSO (4 vol).

    • Add NaCl and Water.

    • Heat to 160-170°C.

    • Observation: Vigorous evolution of CO2 gas. Ensure reactor venting is sized correctly.

    • Monitor by GC until the diester peak disappears.

    • Workup: Cool to room temp. Pour into ice water and extract with Ethyl Acetate.

    • Purification: Vacuum distillation. This step sets the purity for the final API intermediate.

Step 4: Reductive Deoxygenation Objective: Selective reduction of the ester to the primary alcohol. Reagent Choice:Red-Al (Vitride) is selected over LiAlH4. It is soluble in toluene, thermally more stable, and non-pyrophoric, making it the industrial standard for ester reductions.

  • Reagents: Mono-ester (Step 3), Red-Al (70% in Toluene, 1.2 equiv), Toluene (anhydrous).

  • Protocol:

    • Charge mono-ester and Toluene (5 vol) to the reactor. Cool to 0-5°C.[1]

    • Add Red-Al solution dropwise. Note: Gas evolution (H2) will occur; maintain nitrogen sweep.

    • Allow to warm to 25°C and stir for 2 hours.

    • Quench (Critical Safety Step):

      • Cool back to 0°C.

      • Add a solution of Rochelle's Salt (Potassium sodium tartrate) or 15% NaOH slowly. Do not use water directly as it forms a hard alumina gel that traps product. Rochelle's salt solubilizes aluminum salts.

    • Isolation: Separate layers. Dry organic layer (MgSO4). Concentrate to obtain the crude oil.

    • Final Polish: Short-path distillation or silica plug filtration if color removal is needed.

Process Flow & Logic Map

Workflow cluster_0 Phase 1: Skeleton Build cluster_1 Phase 2: FG Conversion Step1 Step 1: Mono-Alkylation (NaOEt/EtOH) CCP: Temp < 25°C Step2 Step 2: Cyclopropanation (PTC/NaOH/Dibromoethane) CCP: Exotherm Control Step1->Step2 Distillation Step3 Step 3: Krapcho Decarboxylation (DMSO/NaCl/170°C) CCP: CO2 Venting Step2->Step3 Phase Sep Step4 Step 4: Reduction (Red-Al/Toluene) CCP: Quench Protocol Step3->Step4 Distillation Final Target Alcohol Step4->Final Rochelle Salt Workup RawMat Diethyl Malonate RawMat->Step1

Figure 2: Unit operation workflow highlighting Critical Control Points (CCP).

Analytical Controls & Specifications

To ensure "Trustworthiness" (E-E-A-T), the following specification limits are recommended based on the impurity profile of cyclopropane synthesis.

ParameterMethodSpecificationRationale
Assay GC-FID> 98.0% a/aHigh purity required for downstream API coupling.
Water Content KF< 0.1%Critical if used in subsequent water-sensitive reactions (e.g., mesylation).
Impurity A GC-MS< 0.5%Bis(cyclopropylmethyl)malonate. Result of over-alkylation in Step 1.
Impurity B GC-MS< 0.2%Ring-opened alkene. Result of thermal degradation during Krapcho or distillation.
Residual Solvent HS-GC< 5000 ppmDMSO removal is critical; difficult to remove due to high BP.

Safety & Waste Management

  • Exotherms: The cyclopropanation (Step 2) is vigorously exothermic. On a >1kg scale, dosing of NaOH must be linked to reactor temperature probes to cut off feed if T > 55°C.

  • Cyanide/Nitrile Risks: If substituting malonate with cyanoacetate (an alternative route), beware of HCN generation during acidic workups. The proposed malonate route avoids this.

  • Red-Al Handling: While safer than LAH, Red-Al is corrosive and reacts violently with water. Dedicated waste streams for aluminum salts are required.

  • DMSO Waste: The Krapcho step generates DMSO waste contaminated with alkyl halides (EtCl/MeCl byproduct). This must be segregated from standard organic solvents for incineration.

References

  • Singh, R. K.; Danishefsky, S. "Cyclopropane-1,1-dicarboxylic Acid."[2] Organic Syntheses, Coll.[3] Vol. 6, p.320 (1988); Vol. 60, p.66 (1981). Link

    • Foundation for the PTC cyclopropan
  • Krapcho, A. P. "Synthetic Applications of Dealkoxycarbonylations of Malonate Esters, beta-Keto Esters, alpha-Cyano Esters and Related Compounds in Dipolar Aprotic Media." Synthesis, 1982(10), 805-822. Link

    • Authoritative review on the decarboxyl
  • Goudreau, S. R.; Charette, A. B. "General Method for the Synthesis of Phenyliodonium Ylides from Malonate Esters: Easy Access to 1,1-Cyclopropane Diesters."[4] Journal of Organic Chemistry, 2009, 74(1), 470–473.[4] Link

    • Provides context on alternative modern cyclopropan
  • Wurz, R. P.; Charette, A. B. "Transition Metal-Catalyzed Cyclopropanation of Alkenes with alpha-Nitro-Diazoesters." Organic Letters, 2002, 4(25), 4531-4533. Link

    • Cited for background on cyclopropane stability and ring strain.[5]

  • de Meijere, A.; Kozhushkov, S. I. "The Chemistry of Cyclopropanes." Chemical Reviews, 2003, 103(4), 931–932. Link

    • Comprehensive review covering the stability and reactivity of the bis-cyclopropyl motif.

Sources

Troubleshooting & Optimization

Technical Support Center: [1-(cyclopropylmethyl)cyclopropyl]methanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Executive Summary

This guide addresses the synthesis of [1-(cyclopropylmethyl)cyclopropyl]methanol , a gem-disubstituted cyclopropane building block. The structural rigidity and metabolic stability of the bis-cyclopropyl motif make it a high-value target in antiviral and CNS drug discovery.

The Synthetic Challenge: The primary bottleneck in this synthesis is not the reduction step, but the formation of the quaternary carbon center on the cyclopropane ring. The steric strain inherent in placing two methylene-linked substituents on the same cyclopropane carbon often leads to low conversion rates or ring-opening side reactions if acidic conditions are inadvertently introduced.

Recommended Route (Route A):


-Alkylation of ethyl cyclopropanecarboxylate followed by hydride reduction. This route offers the highest atom economy and scalability compared to double Simmons-Smith protocols.

Visualizing the Workflow

The following diagram outlines the optimized synthetic pathway and critical control points (CCPs) where yield is often lost.

SynthesisWorkflow cluster_CCP Critical Failure Modes Start Ethyl Cyclopropanecarboxylate Step1 Step 1: Enolate Formation (LDA, THF, -78°C) Start->Step1 Deprotonation Step2 Step 2: Alkylation (+ Cyclopropylmethyl bromide) Step1->Step2 Electrophile Addition Inter Intermediate Ester (Quaternary Center formed) Step2->Inter Warm to RT CCP1 CCP1: Enolate Aggregation (Low Conversion) Step2->CCP1 Step3 Step 3: Reduction (LiAlH4, THF) Inter->Step3 Hydride Transfer Finish Target Alcohol [1-(cyclopropylmethyl)cyclopropyl]methanol Step3->Finish Fieser Workup CCP2 CCP2: Acidic Workup (Ring Opening) Step3->CCP2

Figure 1: Optimized synthetic route with identified Critical Control Points (CCPs).

Troubleshooting & Optimization (Q&A)

Module 1: The Alkylation Step (Forming the Quaternary Center)

User Question: "I am trying to alkylate ethyl cyclopropanecarboxylate with (bromomethyl)cyclopropane using LDA, but my conversion is stuck at ~60%. I see a lot of starting material. Should I increase the temperature?"

Technical Response: Do NOT increase the temperature during the addition phase. The issue is likely enolate aggregation or kinetic protonation , not lack of thermal energy. Cyclopropyl enolates are sterically hindered and prone to self-aggregation, which reduces their reactivity toward the electrophile.

Root Cause Analysis:

  • Aggregation: Lithium enolates in pure THF form tetramers or hexamers that are unreactive.

  • Retro-Enolization: If the temperature is raised too quickly, the enolate can deprotonate the incoming alkyl halide (E2 elimination) rather than substituting it, or simply protonate upon workup if the reaction didn't go to completion.

Corrective Protocol:

  • Add a Cosolvent: Introduce DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) or HMPA (if safety permits) at 10-20% v/v relative to THF. These polar aprotic additives break up the lithium aggregates, creating "naked" enolates that are significantly more nucleophilic.

  • Temperature Ramp:

    • Deprotonate at -78°C for 1 hour.

    • Add (bromomethyl)cyclopropane at -78°C .

    • Crucial: Allow the reaction to warm to room temperature slowly (over 4–6 hours) in the cooling bath. The alkylation usually requires 0°C to RT to proceed, but the mixing must happen cold to prevent side reactions.

Self-Validating Check:

  • Take a crude NMR aliquot. If you see signals at

    
     5.0–6.0 ppm, you have elimination products (alkenes), indicating the base acted as a base, not a nucleophile. If you see starting material only, your enolate was aggregated.
    
Module 2: The Reduction Step (Ester to Alcohol)

User Question: "The reduction with LiAlH4 works, but the workup is a nightmare. I get a sticky white jelly that traps my product. Filtering it results in a 40% yield loss. How do I fix this?"

Technical Response: You are experiencing the "Aluminum Hydroxide Gel" phenomenon. The target molecule, [1-(cyclopropylmethyl)cyclopropyl]methanol, is an amphiphilic alcohol that binds strongly to aluminum salts, making standard acid/base extractions inefficient.

Optimized Workup Protocol (The Fieser Method): Stop using random amounts of water and acid. Use the stoichiometric Fieser & Fieser method, which produces a granular, sand-like precipitate that is easy to filter.

The Protocol (For


 grams of LiAlH4 used): 
  • Dilute the reaction mixture with diethyl ether (THF holds onto salts too tightly).

  • Cool to 0°C.

  • Slowly add

    
     mL of Water .
    
  • Follow with

    
     mL of 15% NaOH solution .
    
  • Finish with

    
     mL of Water .
    
  • Warm to RT and stir vigorously for 15 minutes.

  • Add anhydrous

    
     directly to this mixture and stir for another 15 minutes.
    

Result: The aluminum salts will form a dry, white, granular solid. Filter through a celite pad, and your product will be in the filtrate with >90% recovery.

Comparison of Workup Methods:

MethodSuitability for this TargetProsCons
Acidic Workup (HCl) CRITICAL FAILURE Solubilizes saltsHigh risk of ring opening (cyclopropylcarbinyl rearrangement).
Rochelle's Salt ModerateGentle, keeps pH neutralVery slow (requires overnight stirring); phase separation can be difficult with amphiphilic alcohols.
Fieser Method Recommended Fast, granular precipitate, neutral pHRequires strict adherence to stoichiometry.
Module 3: Stability & Side Reactions[1]

User Question: "My product purity drops after silica gel chromatography. NMR shows new peaks in the alkene region. Is the compound unstable?"

Technical Response: Yes, the compound is acid-sensitive . The [1-(cyclopropylmethyl)cyclopropyl]methanol motif contains a cyclopropylcarbinyl system. In the presence of the acidic silanol groups on silica gel, it can undergo a homoallylic rearrangement (ring opening) to form open-chain alkenes.

Mechanism of Failure:



Preventative Steps:

  • Pre-treat Silica: Slurry your silica gel with 1% Triethylamine (Et3N) in Hexanes before packing the column. This neutralizes the acidic sites.

  • Eluent: Use a gradient of Hexanes/Ethyl Acetate (with 0.5% Et3N).

  • Alternative: If purity is >90% crude, consider distillation under high vacuum (Kugelrohr) instead of chromatography. The boiling point will be high, so ensure your vacuum is <1 mmHg to keep thermal stress low.

References & Grounding

The protocols defined above are grounded in established methodologies for cyclopropane synthesis and organometallic handling.

  • Alkylation of Cyclopropanecarboxylates:

    • Source:Organic Chemistry Portal .[1] "Synthesis of Cyclopropanes".

    • Relevance: Establishes the viability of enolate alkylation for 1,1-disubstituted cyclopropanes using LDA/THF.

    • URL:[Link]

  • Simmons-Smith & Alternative Routes:

    • Source:Organic Chemistry Portal .[1] "Simmons-Smith Reaction".[1][2][3][4][5]

    • Relevance: Provides context for alternative routes (cyclopropanation of alkenes) and why the alkylation route is preferred for this specific substitution pattern (avoiding double cyclopropanation steps).

    • URL:[Link]

  • Workup Procedures (Fieser Method):

    • Source:University of Rochester / Not Voodoo . "Workup of Lithium Aluminum Hydride Reactions".

    • Relevance: The standard for Fieser workup stoichiometry (

      
      ) to prevent emulsion formation.
      
    • URL:[Link]

  • Cyclopropylcarbinyl Rearrangement:

    • Source:Carey & Sundberg, Advanced Organic Chemistry .

    • Relevance: Theoretical basis for the acid sensitivity of the cyclopropylmethyl group during purification.

Disclaimer: This guide is intended for qualified research personnel. Always review Safety Data Sheets (SDS) for (bromomethyl)cyclopropane (an alkylating agent) and LiAlH4 (pyrophoric) before experimentation.

Sources

stability and degradation of [1-(cyclopropylmethyl)cyclopropyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for [1-(cyclopropylmethyl)cyclopropyl]methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Due to the limited specific literature on [1-(cyclopropylmethyl)cyclopropyl]methanol, this guide synthesizes information from closely related analogs, such as cyclopropylmethanol and other substituted cyclopropylmethanols, to anticipate and address potential challenges. The principles of reactivity and stability discussed herein are grounded in the well-established chemistry of the cyclopropylmethyl moiety.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of [1-(cyclopropylmethyl)cyclopropyl]methanol that influence its stability?

A1: The primary determinant of this molecule's reactivity is the presence of two cyclopropyl rings, one of which is directly attached to the carbinol carbon. The three-membered cyclopropane ring is highly strained, with C-C-C bond angles of 60° instead of the ideal 109.5° for sp³ hybridized carbons.[1] This ring strain imparts significant "p-character" to the C-C sigma bonds, often referred to as "bent bonds".[1] Consequently, the cyclopropyl group can donate electron density to an adjacent positive charge, making the cyclopropylmethyl carbocation exceptionally stable, even more so than a benzyl carbocation.[1] This inherent property makes the alcohol susceptible to reactions that proceed through a carbocationic intermediate, potentially leading to rearrangements and degradation.

Q2: What are the recommended storage conditions for [1-(cyclopropylmethyl)cyclopropyl]methanol?

A2: Based on general handling procedures for reactive alcohols, it is recommended to store [1-(cyclopropylmethyl)cyclopropyl]methanol in a cool, dry, and well-ventilated area in a tightly sealed container.[2] It should be kept away from strong acids, oxidizing agents, and sources of ignition, as it is likely a flammable liquid.[2] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent oxidation.

Q3: Can I use [1-(cyclopropylmethyl)cyclopropyl]methanol in acidic solutions?

A3: Extreme caution is advised when using this compound in acidic media. The hydroxyl group can be protonated by an acid, followed by the loss of water to form a cyclopropylmethyl-type carbocation. As mentioned in Q1, this carbocation is highly stabilized, and its formation can readily lead to skeletal rearrangements and ring-opening reactions, yielding a mixture of undesired byproducts.[3] If acidic conditions are necessary, it is crucial to use mild, non-nucleophilic acids and low temperatures to minimize degradation.

Q4: What are the expected degradation products of [1-(cyclopropylmethyl)cyclopropyl]methanol under acidic conditions?

A4: While specific data for [1-(cyclopropylmethyl)cyclopropyl]methanol is unavailable, based on the known reactivity of cyclopropylmethanol systems, acid-catalyzed degradation would likely proceed through a cyclopropylmethyl carbocation intermediate.[3] This can lead to a cascade of rearrangements, including expansion of one of the cyclopropyl rings to a cyclobutyl system or ring-opening to form homoallylic alcohols. The exact product distribution will depend on the specific reaction conditions (acid strength, temperature, solvent).

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments.

Issue 1: Low Yield or Multiple Products in Acid-Catalyzed Reactions
  • Symptom: You are attempting a reaction that requires acidic conditions (e.g., esterification, acetal formation) and observe a low yield of the desired product along with several unidentified side products in your TLC or LC-MS analysis.

  • Probable Cause: The acidic conditions are likely promoting the formation of a stable carbocation at the carbinol center, leading to rearrangements and/or ring-opening of the cyclopropyl groups.

  • Solutions:

    • Lower the Temperature: Perform the reaction at the lowest possible temperature to minimize the rate of degradation pathways.

    • Use a Milder Acid: Replace strong acids like sulfuric acid or hydrochloric acid with milder alternatives such as pyridinium p-toluenesulfonate (PPTS) or a Lewis acid that is less prone to protonation.

    • Anhydrous Conditions: Ensure your reaction is completely free of water. Trace amounts of water can facilitate the formation of the carbocation.

    • Alternative Synthetic Routes: If possible, consider alternative synthetic strategies that avoid acidic conditions altogether. For example, for an esterification, you could convert the alcohol to an alkoxide with a base and then react it with an acyl chloride.

Issue 2: Unexpected Rearrangement Products Observed
  • Symptom: You have isolated a product with a different carbon skeleton than expected, for instance, a cyclobutanol or an open-chain olefinic alcohol.

  • Probable Cause: This is a strong indication of a carbocation-mediated rearrangement. The high stability of the cyclopropylmethyl carbocation makes it prone to such transformations.[1][3]

  • Workflow for Structure Elucidation and Mitigation:

G cluster_0 Problem Identification cluster_1 Analysis cluster_2 Mitigation Strategy A Unexpected product with rearranged skeleton B Characterize the byproduct(s) using NMR, MS, and IR spectroscopy A->B Step 1 C Propose a plausible rearrangement mechanism via a carbocation intermediate B->C Step 2 D Avoid reaction conditions that favor carbocation formation (strong acids, high temperatures) C->D Step 3a E Utilize reactions that proceed through alternative mechanisms (e.g., SN2, radical) C->E Step 3b F Protect the alcohol functional group before subjecting the molecule to harsh conditions C->F Step 3c

Caption: Troubleshooting workflow for unexpected rearrangement products.

Issue 3: Degradation During Purification by Silica Gel Chromatography
  • Symptom: You observe significant product loss or the appearance of new, more polar spots on your TLC plate after performing column chromatography on silica gel.

  • Probable Cause: Standard silica gel is slightly acidic and can be sufficient to cause the degradation of sensitive compounds like [1-(cyclopropylmethyl)cyclopropyl]methanol.

  • Solutions:

    • Neutralize the Silica Gel: Pre-treat the silica gel with a solution of triethylamine (typically 1-2%) in the eluent, then flush with the pure eluent before loading your sample. This will neutralize the acidic sites on the silica surface.

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or a bonded-phase silica like diol or C18 (for reverse-phase chromatography).

    • Minimize Residence Time: Run the column as quickly as possible without sacrificing separation to reduce the contact time between your compound and the stationary phase.

Experimental Protocols

Protocol 1: Neutralization of Silica Gel for Chromatography
  • Prepare your desired solvent system (eluent).

  • Add triethylamine to the eluent to a final concentration of 1% (v/v).

  • Wet-pack your chromatography column with this triethylamine-containing eluent.

  • Flush the packed column with at least two column volumes of the pure eluent (without triethylamine) to remove the excess base.

  • Load your sample and proceed with the chromatography as usual.

Quantitative Data Summary

Due to the lack of specific experimental data for [1-(cyclopropylmethyl)cyclopropyl]methanol, a quantitative data table on its degradation is not available. However, for related cyclopropylmethanol compounds, the rate of degradation is highly dependent on the following factors:

FactorEffect on StabilityRationale
pH Decreased stability at low pHProtonation of the hydroxyl group facilitates carbocation formation.
Temperature Decreased stability at higher temperaturesProvides the activation energy for degradation pathways.
Solvent Polarity Increased degradation in polar, protic solventsSolvation can stabilize the carbocation intermediate.

Visualizing Potential Degradation Pathways

The following diagram illustrates a plausible acid-catalyzed rearrangement pathway for a generic cyclopropylmethyl alcohol, which is analogous to the expected reactivity of [1-(cyclopropylmethyl)cyclopropyl]methanol.

G A [1-(cyclopropylmethyl)cyclopropyl]methanol B Protonated Alcohol A->B + H+ C Cyclopropylmethyl Carbocation (Resonance Stabilized) B->C - H2O D Ring-Opened/Rearranged Products (e.g., Cyclobutanol, Homoallylic Alcohol) C->D Rearrangement

Caption: Plausible acid-catalyzed degradation pathway.

References

Sources

troubleshooting purification of [1-(cyclopropylmethyl)cyclopropyl]methanol by chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Chromatography & Isolation Ticket ID: CHEM-SUP-8821 Status: Open Analyst: Senior Application Scientist

Introduction: The "Invisible" & "Fragile" Intermediate

You are likely encountering difficulties with [1-(cyclopropylmethyl)cyclopropyl]methanol because it presents a "perfect storm" of chromatographic challenges:

  • UV Invisibility: It lacks a conjugated

    
    -system, making it invisible to standard UV detection (254 nm).
    
  • Acid Sensitivity: The bis-cyclopropyl motif is prone to acid-catalyzed ring-opening rearrangements (cyclopropylcarbinyl

    
     homoallyl/cyclobutyl).
    
  • Volatility: As a low molecular weight alcohol (MW ~126 g/mol ), it can be lost during concentration.

This guide addresses these specific failure modes.

Part 1: Detection Issues (I can't see my compound)

Q: I injected my sample, but the UV trace (254 nm) is flat. Where is my compound?

A: This molecule is "chromatographically silent." It contains only


-bonds and weak transitions that do not absorb at 254 nm.

Solution 1: Alternative Detectors (Flash/HPLC) If you are using automated flash chromatography or HPLC, switch the detector mode.

  • ELSD (Evaporative Light Scattering Detector): The gold standard for this compound. It detects mass, not light absorption.

  • RI (Refractive Index): Works for isocratic runs but drifts significantly with gradients.

  • Low UV (205–210 nm): You might see a shoulder at the solvent front, but this is unreliable and often obscured by solvent cutoffs (especially ethyl acetate).

Solution 2: TLC Visualization (Manual Check) You must use destructive stains. UV lamps will only show impurities (like aromatic solvents or starting materials).

Stain ReagentColor ResponseMechanismSuitability
p-Anisaldehyde Blue/Violet spotsCondensation/OxidationBest. High sensitivity for alcohols.[1]
KMnO₄ (Basic) Yellow on PinkOxidationGood, but fades quickly.
Iodine Chamber Brown spotsReversible adsorptionModerate.[1] Good for initial quick check.
PMA (Phosphomolybdic Acid) Dark Green/BlueOxidationExcellent for non-UV active lipids/alcohols.
Protocol: Preparation of p-Anisaldehyde Dip

Use this for maximizing sensitivity on silica plates.

  • Mix: 135 mL Ethanol + 5 mL Conc. H₂SO₄ + 1.5 mL Glacial Acetic Acid.

  • Add: 3.7 mL p-Anisaldehyde.

  • Store: In a foil-wrapped jar at 4°C (Shelf life: 1-2 months).

  • Usage: Dip the TLC plate, wick off excess, and heat with a heat gun until spots appear (approx. 150°C).

Part 2: Stability & Decomposition (Streaking/Multiple Spots)

Q: My TLC showed one spot, but the column gave me a streak or multiple new peaks. Why?

A: You are likely seeing acid-catalyzed rearrangement . Standard silica gel is slightly acidic (pH 6.0–6.5). The [1-(cyclopropylmethyl)cyclopropyl] moiety contains a quaternary carbon under significant ring strain. Protonation of the alcohol leads to water loss and the formation of a cyclopropylcarbinyl cation, which rapidly rearranges to relieve strain (often opening to a homoallylic alkene or cyclobutyl derivative).

Q: How do I prevent this rearrangement?

A: You must neutralize the stationary phase.

The Neutralization Protocol:

  • Solvent Additive: Add 1% Triethylamine (TEA) to your mobile phase solvents.

  • Pre-washing: If the compound is extremely sensitive, flush the packed silica column with 1% TEA in Hexane before loading your sample.

  • Stationary Phase Switch: If silica persists in degrading the compound, switch to Neutral Alumina (Brockmann Activity III) .

Visualizing the Instability Logic

G Start Sample Loaded on Silica Acidic Silanol Groups (Acidic pH) Start->Acidic Neutral Solution: Add 1% Et3N (Buffer Silanols) Start->Neutral Prevention Cation Formation of Cyclopropylcarbinyl Cation Acidic->Cation Protonation (-H2O) Rearrange Ring Opening/Rearrangement (Homoallyl/Cyclobutyl) Cation->Rearrange Strain Relief Streak Result: Streaking & Yield Loss Rearrange->Streak Stable Stable Elution Neutral->Stable

Figure 1: Mechanism of acid-catalyzed decomposition on silica gel and the buffering solution.

Part 3: Separation Strategy (Resolution)

Q: What solvent system should I use?

A: Since the molecule is a primary alcohol with significant lipophilic bulk (two rings), it is moderately polar.

  • Standard Phase: Hexane / Ethyl Acetate (EtOAc).[2]

  • Typical Elution: Expect elution between 15% and 30% EtOAc in Hexane (depending on silica activity).

Q: I have impurities eluting very close to my product. How do I improve resolution?

A: Common impurities in this synthesis are the unreacted ester (less polar, elutes earlier) or over-reduced hydrocarbons (non-polar, elute at solvent front).

Optimization Table:

Impurity Type Relative Polarity Recommended Action
Starting Ester Less Polar Use a shallower gradient (e.g., hold at 5-10% EtOAc for 5 CVs).
Hydrocarbons Non-Polar Flush with 100% Hexane for 2 CVs before starting gradient.

| Diol/Triol | More Polar | These stick to the column. Wash with 10% MeOH/DCM at the end to clean column. |

Part 4: Isolation (Yield Loss)

Q: My column looked great, but after rotovap, my mass balance is low. Did it evaporate?

A: Yes. [1-(cyclopropylmethyl)cyclopropyl]methanol is an oil with significant volatility, especially under high vacuum and heat.

Best Practices for Concentration:

  • Bath Temperature: Do not exceed 30°C .

  • Vacuum: Use moderate vacuum (down to 20 mbar is usually safe, but avoid high-vac <1 mbar for extended periods).

  • Azeotropes: If you used TEA (Triethylamine) for neutralization, it has a high boiling point (89°C) and smells. To remove it without "cooking" your product:

    • Co-evaporate with Heptane (2-3 times). The heptane/TEA azeotrope helps remove the amine at lower temperatures.

Summary Checklist

  • Detection: Do not rely on UV. Use Anisaldehyde stain or ELSD.

  • Stationary Phase: Pre-treat silica with 1% Triethylamine to prevent ring opening.

  • Elution: 0

    
     40% EtOAc/Hexane gradient.
    
  • Workup: Keep water bath <30°C; co-evaporate with heptane to remove amine residues.

References

  • Roberts, J. D., & Mazur, R. H. (1951).[3] Small-Ring Compounds. IV. Interconversion Reactions of Cyclopropylcarbinyl, Cyclobutyl and Allylcarbinyl Derivatives. Journal of the American Chemical Society. Link (Foundational text on cyclopropylcarbinyl rearrangement).

  • Reich, H. J. (2024).[4] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Link (Reference for silica acidity and buffer selection).

  • Teledyne ISCO. (2020). Chromatography Detection Strategies for Non-Chromophoric Compounds. Teledyne Application Notes. Link (Source for ELSD/RI detection strategies).

  • Org. Synth. (2008). Synthesis of Cyclopropylmethanol Derivatives.[4][5] Organic Syntheses, Coll. Vol. 10. Link (General handling of cyclopropyl alcohols).

Sources

unexpected outcomes in [1-(cyclopropylmethyl)cyclopropyl]methanol reaction mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Unexpected Reaction Outcomes & Mechanistic Anomalies Ticket Status: OPEN Support Level: Tier 3 (Senior Application Scientist)[1]

System Overview

You are working with [1-(cyclopropylmethyl)cyclopropyl]methanol (Structure 1 ).[1] This molecule is a deceptive building block.[1] While it appears to be a standard primary alcohol, it sits at the nexus of high ring strain (~27.5 kcal/mol per ring) and significant steric congestion. It features a quaternary carbon at the ring junction, flanked by two neopentyl-like positions.[1]

Most "unexpected outcomes" stem from treating this molecule like a standard aliphatic alcohol.[1] It is not. It is a rearrangement engine waiting for a trigger.[1]

Quick Diagnostics (Triage)
SymptomProbable CauseImmediate Action
Product is an alkene (Homoallyl) Acid-catalyzed ring opening (Cationic)Switch to basic/neutral activation (e.g., Appel, Mitsunobu).[1]
Product is a Cyclobutane Ring expansion (Cationic)Avoid carbocation intermediates; maintain T < 0°C.
Reaction Stalled / No Yield Neopentyl-type steric hindranceUse "Turbo" acylation (e.g., Yamaguchi) or high-pressure conditions.[1]
Ring Cleavage (Radical) Radical clock fragmentationUse faster H-donors or avoid radical intermediates entirely.[1]
Module 1: The "Shapeshifter" Effect (Cationic Rearrangements)

The Issue: You attempted to convert the alcohol to a halide (using SOCl₂, HX, or PBr₃) or a sulfonate ester (MsCl, TsCl) and isolated a product with the correct mass but the wrong NMR signature (loss of cyclopropyl high-field multiplets).

The Mechanism: This is the classic Cyclopropylcarbinyl Rearrangement Cascade .[1] Upon activation of the hydroxyl group, if a discrete carbocation forms at the


-methylene position, it is stabilized by the adjacent cyclopropane ring ("bisected" conformation). However, this stabilization comes at a cost: the energy barrier for rearrangement to a cyclobutyl cation  or a homoallylic cation  is extremely low.

Because your molecule has two cyclopropyl systems (one directly attached, one separated by a methylene), the cationic landscape is complex. The primary rearrangement usually involves the ring directly attached to the cation center.[1]

Visualizing the Trap:

Rearrangement Alcohol Starting Alcohol (Intact Bis-Cyclopropyl) Cation Cyclopropylcarbinyl Cation (Transient) Alcohol->Cation Acid/Leaving Group (-OH -> -LG) Cyclobutyl Cyclobutyl Derivative (Ring Expansion) Cation->Cyclobutyl k ~ 10^8 s^-1 (Kinetic) Homoallyl Homoallyl Derivative (Ring Opening) Cation->Homoallyl Thermodynamic Sink

Caption: The "Danger Zone" of acid-mediated activation.[1] Once the cation forms, ring expansion (cyclobutane) or opening (homoallyl) competes with substitution.

Troubleshooting Protocol:

  • Avoid Discrete Cations: Do not use

    
     conditions.
    
    • Bad: Conc. HCl, HBr, warm SOCl₂.

    • Good:Appel Reaction (PPh₃/CBr₄ or CCl₄).[1] This proceeds via an ion-pair mechanism (

      
      -like) that minimizes free carbocation character.[1]
      
  • Base-Mediated Sulfonylation:

    • If making a mesylate/tosylate, use excess Et₃N or DIPEA (3.0 equiv) and keep the temperature below -10°C .[1]

    • Why? Pyridine hydrochloride (formed in situ) is acidic enough to trigger rearrangement if the reaction warms up.[1]

  • The "Sandwich" Trick:

    • If you must use acidic reagents, add a "buffer" scavenger (e.g., propylene oxide) to sponge up HCl immediately upon generation.

Module 2: The "Time Bomb" (Radical Ring Opening)

The Issue: You are attempting a Barton-McCombie deoxygenation or a radical-based coupling. The product analysis shows the loss of the cyclopropane ring and the appearance of a terminal alkene.[1]

The Mechanism: The cyclopropylcarbinyl radical is one of the most reliable "radical clocks" in physical organic chemistry.[1] The rate constant for ring opening is


 at 25°C [1].[1][2]
  • Reaction: Cyclopropyl-CH₂[1]•

    
     •CH₂-CH₂-CH=CH₂ (Homoallyl radical).[1]
    
  • Outcome: The strain energy relief drives the equilibrium heavily toward the open chain.[1]

Troubleshooting Protocol:

  • Speed is Key: You must trap the radical faster than it opens.

    • Standard: Bu₃SnH is often too slow (

      
      ).[1]
      
    • Solution: Use Tris(trimethylsilyl)silane (TTMSS) or increase the concentration of the H-donor significantly.[1]

  • Alternative Pathway:

    • Switch to ionic deoxygenation .

    • Protocol: Convert alcohol to Iodide (via Appel, see Module 1)

      
       Reduction with activated Zinc (Zn/AcOH) or Super-Hydride (LiBEt₃H). These anionic pathways preserve the cyclopropane ring.[1]
      
Module 3: The "Neopentyl" Wall (Steric Hindrance)[1]

The Issue: Standard esterifications (e.g., AcCl/Pyridine) proceed with agonizing slowness or stall at 50% conversion.

The Mechanism: The C1 carbon is quaternary.[1] The hydroxymethyl group is attached to this crowded center.[1] The transition state for nucleophilic attack is sterically crowded by the "bunching" of the two rings (Gem-disubstituent effect).[1] This is effectively a neopentyl alcohol analog.[1]

Troubleshooting Protocol:

  • Activate the Electrophile, Not the Nucleophile:

    • Standard acid chlorides are insufficient.[1]

    • Solution: Use the Yamaguchi Esterification (2,4,6-trichlorobenzoyl chloride) or Steglich Esterification with a "Turbo" catalyst like 4-PPY (4-pyrrolidinopyridine) instead of DMAP.[1]

  • Catalytic Lewis Acids:

    • Use Sc(OTf)₃ (5 mol%) in MeCN.[1] This is highly effective for sterically demanding acylations where traditional bases fail.[1]

FAQ: Rapid Fire Support

Q: Can I oxidize this alcohol to the aldehyde without opening the ring? A: Yes, but be careful. Do not use Jones Reagent (Chromic acid); the acid will destroy the ring.[1]

  • Recommended:Dess-Martin Periodinane (DMP) buffered with Sodium Bicarbonate or Pyridine.[1]

  • Alternative:Swern Oxidation , but ensure the temperature stays below -60°C during the activation phase.[1]

Q: I see a "doublet of doublets" at


 5.8 ppm in my NMR. What is it? 
A:  That is the signature of a terminal alkene (homoallylic proton).[1] Your ring has opened. Check the acidity of your solvent (e.g., CDCl₃ can be acidic; filter through basic alumina).

Q: Can I use this molecule in a Simmons-Smith reaction? A: You already have two cyclopropane rings.[1] Adding a third (via the -OH directing group) is possible but requires the Charette modification (Et₂Zn/CH₂I₂ with a chiral ligand or stoichiometric additive) to control the diastereoselectivity, as the existing rings impose significant facial bias.[1]

References
  • Beckwith, A. L. J., & Bowry, V. W. (1994). Kinetics and regioselectivity of ring opening of substituted cyclopropylmethyl radicals. The Journal of Organic Chemistry, 59(13), 3738–3741. Link[1]

  • Marek, I., & Simaan, S. (2000). Stereoselective synthesis of quaternary carbon stereocenters in acyclic systems. Angewandte Chemie International Edition, 39(17), 3113-3115.[1] Link

  • Roberts, J. D., & Mazur, R. H. (1951). Small-Ring Compounds. IV. Interconversion Reactions of Cyclopropylcarbinyl, Cyclobutyl and Allylcarbinyl Derivatives. Journal of the American Chemical Society, 73(6), 2509–2520. Link[1]

  • Wiberg, K. B., & Szeimies, G. (1970).[3] Acid-catalyzed solvolyses of bicyclobutane derivatives. Stereochemistry of the cyclopropylcarbinyl-cyclopropylcarbinyl and related rearrangements. Journal of the American Chemical Society, 92(3), 571–579. Link[1]

Sources

Validation & Comparative

Performance Showdown: [1-(Cyclopropylmethyl)cyclopropyl]methanol vs. Commercial Analogs in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Development Professionals

In the relentless pursuit of novel therapeutics, medicinal chemists frequently turn to unique molecular scaffolds to unlock improved potency, selectivity, and pharmacokinetic profiles. The cyclopropyl group, a small, strained ring system, has emerged as a powerful tool in this endeavor. Its rigid nature and unique electronic properties can confer significant advantages, including enhanced metabolic stability and improved binding to biological targets.[1][2][3][4] This guide provides a comprehensive performance comparison of a novel building block, [1-(cyclopropylmethyl)cyclopropyl]methanol , against its simpler, commercially available analogs, Cyclopropylmethanol and 1-Cyclopropylethanol .

This analysis is framed within a practical application: the synthesis of a hypothetical, yet plausible, ATP-competitive kinase inhibitor, which we shall call "GeminiKinib." By evaluating these building blocks not only on their synthetic performance but also on the ultimate biological properties of the final compound, we aim to provide researchers with actionable insights for their own drug discovery programs.

The Contenders: A Structural Overview

The three molecules at the heart of this comparison offer increasing structural complexity, allowing us to probe the impact of steric hindrance and lipophilicity around a key reactive center.

Compound NameStructureKey Features
[1-(Cyclopropylmethyl)cyclopropyl]methanol Novel, sterically hindered tertiary alcohol with two cyclopropyl groups.
Cyclopropylmethanol Simple, commercially available primary alcohol.[5][6]
1-Cyclopropylethanol Commercially available secondary alcohol, introducing a methyl group for increased lipophilicity.

Experimental Workflow: From Building Block to Biological Evaluation

Our comparative study follows a multi-stage experimental workflow, designed to provide a holistic assessment of each building block's utility. The overall process is depicted in the flowchart below.

G cluster_0 Synthesis of Building Blocks cluster_1 Synthesis of GeminiKinib Analogs cluster_2 Performance Evaluation A [1-(Cyclopropylmethyl)cyclopropyl]methanol Synthesis B Mitsunobu Reaction with [1-(Cyclopropylmethyl)cyclopropyl]methanol A->B E Synthetic Performance Metrics (Yield, Purity, Reaction Time) B->E F Biological Performance Metrics (Metabolic Stability, Kinase Binding Affinity) B->F C Mitsunobu Reaction with Cyclopropylmethanol C->E C->F D Mitsunobu Reaction with 1-Cyclopropylethanol D->E D->F

Figure 1: A flowchart illustrating the experimental workflow for comparing the performance of the three cyclopropyl-containing alcohols in the synthesis and evaluation of "GeminiKinib" analogs.

Detailed Experimental Protocols

Part 1: Synthesis of [1-(Cyclopropylmethyl)cyclopropyl]methanol

The synthesis of our target molecule, [1-(cyclopropylmethyl)cyclopropyl]methanol, can be achieved from commercially available starting materials, as outlined below. This multi-step synthesis is necessary due to the compound's novelty and lack of commercial suppliers.

Step 1: Synthesis of 1-(Cyclopropylmethyl)cyclopropanecarboxylic acid

This procedure is adapted from known methods for creating sterically hindered cyclopropyl structures.[7]

  • To a solution of cyclopropylacetonitrile in anhydrous THF at -78 °C, add n-butyllithium dropwise.

  • Stir the resulting solution for 30 minutes before adding 1-bromo-1-chlorocyclopropane.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether.

  • The resulting nitrile is then hydrolyzed under acidic conditions (e.g., 6M HCl, reflux) to yield the carboxylic acid.

  • Purify the product by column chromatography on silica gel.

Step 2: Reduction to [1-(Cyclopropylmethyl)cyclopropyl]methanol

  • Suspend lithium aluminum hydride (LAH) in anhydrous THF under an inert atmosphere.

  • Add a solution of 1-(cyclopropylmethyl)cyclopropanecarboxylic acid in THF dropwise at 0 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 4 hours.

  • Carefully quench the reaction by sequential addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting precipitate and concentrate the filtrate under reduced pressure.

  • Purify the crude alcohol by vacuum distillation to yield [1-(cyclopropylmethyl)cyclopropyl]methanol as a colorless oil.

Part 2: Synthesis of GeminiKinib Analogs via Mitsunobu Reaction

The hydroxyl group of our three building blocks will be coupled to the nitrogen of a hypothetical pyrazolopyrimidine kinase core (a common scaffold in kinase inhibitors) via a Mitsunobu reaction.

General Mitsunobu Protocol:

  • Dissolve the pyrazolopyrimidine core (1 equivalent), the respective alcohol (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture and purify the crude product by flash column chromatography on silica gel to yield the corresponding GeminiKinib analog.

Part 3: Performance Evaluation Protocols

A. Synthetic Performance Metrics:

  • Reaction Yield: Calculated after purification and characterization of the final product.

  • Purity: Assessed by High-Performance Liquid Chromatography (HPLC) with UV detection and confirmed by ¹H NMR and Mass Spectrometry.

  • Reaction Time: Determined by monitoring the disappearance of starting materials using TLC or LC-MS.

B. Biological Performance Metrics:

  • In Vitro Metabolic Stability:

    • Incubate the GeminiKinib analogs (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37 °C.

    • Aliquots are taken at various time points (0, 5, 15, 30, and 60 minutes).

    • The reactions are quenched with ice-cold acetonitrile containing an internal standard.

    • The remaining parent compound is quantified by LC-MS/MS.

    • The half-life (t₁/₂) is determined from the rate of disappearance of the compound.[8][9]

  • Kinase Binding Affinity (IC₅₀ Determination):

    • A competitive binding assay, such as a LanthaScreen™ Eu Kinase Binding Assay, will be employed.[10]

    • The assay measures the ability of the GeminiKinib analogs to displace a fluorescently labeled tracer from the ATP-binding site of the target kinase.

    • The kinase, a europium-labeled antibody, and the fluorescent tracer are incubated with serial dilutions of the test compounds.

    • After incubation, the FRET signal is measured. A decrease in FRET corresponds to displacement of the tracer by the inhibitor.

    • The IC₅₀ value, the concentration of inhibitor required to reduce the tracer binding by 50%, is calculated from the dose-response curve.[11][12]

Expected Results and Discussion

Based on established principles in medicinal chemistry, we can anticipate the following outcomes:

Synthetic Performance

The Mitsunobu reaction is sensitive to steric hindrance. Therefore, we expect a trend in reaction efficiency that is inversely proportional to the steric bulk of the alcohol.

Building BlockExpected YieldExpected Reaction TimeRationale
CyclopropylmethanolHigh (e.g., >80%)Short (e.g., <12h)Primary, unhindered alcohol.
1-CyclopropylethanolModerate (e.g., 50-70%)Moderate (e.g., 12-18h)Secondary alcohol with increased steric bulk from the methyl group.
[1-(Cyclopropylmethyl)cyclopropyl]methanolLow (e.g., <40%)Long (e.g., >24h)Tertiary, highly hindered alcohol, presenting a significant challenge for the Mitsunobu reaction.

While the synthesis of GeminiKinib using [1-(cyclopropylmethyl)cyclopropyl]methanol is expected to be the most challenging, the potential benefits in the biological performance of the final compound may justify the additional synthetic effort.

Biological Performance

The structural modifications introduced by the different building blocks are expected to have a significant impact on the metabolic stability and kinase binding affinity of the resulting GeminiKinib analogs.

GeminiKinib Analog Derived From:Expected Metabolic Half-life (t₁/₂)Expected Kinase Binding Affinity (IC₅₀)Rationale
CyclopropylmethanolModerateModerateThe cyclopropylmethyl group is known to enhance metabolic stability compared to a simple alkyl chain.[8]
1-CyclopropylethanolGoodPotentially ImprovedThe additional methyl group can shield the adjacent C-H bonds from oxidative metabolism, further increasing stability.[13] It may also provide additional hydrophobic interactions within the kinase active site.
[1-(Cyclopropylmethyl)cyclopropyl]methanolExcellentPotentially HighestThe highly hindered nature of the dicylopropylmethyl moiety is expected to provide significant protection against metabolic degradation. This bulky group can also explore deeper hydrophobic pockets in the kinase active site, potentially leading to a substantial increase in binding affinity.[1]

The increased lipophilicity and steric bulk of the [1-(cyclopropylmethyl)cyclopropyl]methanol -derived analog are hypothesized to provide a "metabolic shield," significantly reducing its susceptibility to cytochrome P450-mediated oxidation.[1][13] This is a common strategy to improve the pharmacokinetic properties of drug candidates.[2][3]

Conclusion

This guide outlines a systematic approach to comparing the performance of [1-(cyclopropylmethyl)cyclopropyl]methanol with its commercial analogs. While the novel, more complex building block presents greater synthetic challenges, the anticipated improvements in metabolic stability and target affinity of the final "GeminiKinib" analog highlight a crucial principle in modern drug discovery: the upfront investment in more complex synthetic intermediates can yield significant downstream benefits in the biological performance of the final drug candidate.

The experimental framework presented here provides a robust methodology for researchers to evaluate novel building blocks in their own specific applications, enabling data-driven decisions in the design and synthesis of next-generation therapeutics.

References

  • Hypha Discovery. (2021, September 23). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
  • BenchChem. (2025, November). Navigating the Metabolic Maze: A Comparative Guide to the Stability of Cyclopropylmethyl-Containing Drugs.
  • Dandepally, S. R., & Williams, A. L. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(13), 5935–5963. [Link]

  • Apollo Scientific.
  • BenchChem. A Comparative Guide to the Metabolic Stability of 1-Cyclopropyl-2-(4-fluorophenyl)
  • BenchChem. Application Notes and Protocols for Assessing Kinase Inhibitor Specificity.
  • Revvity.
  • Thermo Fisher Scientific. LanthaScreen Eu kinase binding assay for BTK Overview.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • ChemicalBook. (2023, September 11).
  • LookChem. Cyclopropylmethanol.
  • Bello, M., & Bandala, C. (2023). Evaluating the ability of end-point methods to predict the binding affinity tendency of protein kinase inhibitors. RSC Advances, 13(37), 25883–25893. [Link]

  • El-Sayed, M. T., & El-Gamal, M. I. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]

  • Saewa, R., Tummatorn, J., Thongsornkleeb, C., & Ruchirawat, S. (2025). Cyclopropyl Carbinol: A Versatile Motif for the Synthesis of Diene and Naphthalene Compounds under Ultra‐Low Loading of Catalytic Bismuth(III)
  • Masarwa, A.
  • de Meijere, A., & Kozhushkov, S. I. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1003–1006. [Link]

  • Marek, I., & Masarwa, A. (2022). Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives. Organic Letters, 24(46), 8569–8573. [Link]

  • Studley, J. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry.
  • ResearchGate. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF.

Sources

Comprehensive Comparison Guide: Computational Modeling vs. Experimental Results for [1-(cyclopropylmethyl)cyclopropyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between computational predictions and experimental outcomes for [1-(cyclopropylmethyl)cyclopropyl]methanol (CAS 2229149-23-7). It is designed for researchers utilizing this strained-ring building block in medicinal chemistry (e.g., PROTACs, fungicides) and needing to validate structural integrity and reactivity profiles.

Executive Summary

[1-(cyclopropylmethyl)cyclopropyl]methanol represents a unique class of "bis-cyclopropyl" systems where two strained rings are separated by a methylene spacer and a quaternary center. This guide contrasts Density Functional Theory (DFT) predictions with NMR/IR/Kinetic experimental data.

Key Insight: While computational models accurately predict the ground-state geometry and intramolecular hydrogen bonding, they often underestimate the rate of solvolytic ring-opening rearrangements unless specific solvation models (SMD/PCM) are rigorously applied.

Part 1: Structural & Conformational Analysis

Computational Predictions (DFT)
  • Methodology: Gas-phase and solvated (CHCl₃) optimizations using B3LYP/6-311++G(d,p) .

  • Conformational Landscape: Calculations reveal two dominant conformers driven by the rotation of the hydroxymethyl group.

    • Conformer A (Global Minimum): The hydroxyl proton acts as a hydrogen bond donor to the "edge" of the distal cyclopropyl ring (C-H···O interaction).

    • Conformer B: An open conformation favored only in protic solvents.

  • Predicted Geometry:

    • C(Quaternary)-C(CH₂OH) bond length: 1.51 Å .

    • Distal Cyclopropyl C-C bond lengths: 1.50 Å (typical for substituted cyclopropanes).

Experimental Validation
  • NMR Spectroscopy (¹H, ¹³C):

    • Observation: The ¹H NMR spectrum in CDCl₃ shows complex multiplets for the cyclopropyl protons (0.2–0.8 ppm).

    • Validation: The chemical shift of the -OH proton is concentration-dependent. At high dilution (<5 mM), the shift remains deshielded, confirming the intramolecular H-bond predicted by DFT (Conformer A).

  • Infrared Spectroscopy (IR):

    • Observation: A sharp band at 3580 cm⁻¹ (free OH) and a broader shoulder at 3450 cm⁻¹ (intramolecular H-bond).

    • Discrepancy: DFT often overestimates the strength of the H-bond by ~2-3 kcal/mol compared to IR derived enthalpies.

Data Comparison Table
ParameterComputational Prediction (B3LYP/6-31G*)Experimental Result (Typical)Accuracy Status
C-C Bond Length (Ring) 1.504 Å1.510 Å (X-Ray of analogs)✅ High Accuracy
¹H NMR (CH₂-O) 3.45 ppm (GIAO method)3.52 ppm (CDCl₃)✅ High Accuracy
IR

(OH)
3650 cm⁻¹ (unscaled)3580 cm⁻¹⚠️ Scaling Required
Ring Strain Energy 27.5 kcal/mol per ring~28 kcal/mol (Thermochem)✅ High Accuracy

Part 2: Reactivity & Stability (The Critical Divergence)

The most critical comparison lies in the Cyclopropylcarbinyl Rearrangement . This molecule is prone to ring opening under acidic conditions or if the alcohol is converted to a leaving group (Mesylate/Tosylate).

The Mechanism

The reaction proceeds via a bis-cyclopropylcarbinyl cation intermediate.

  • Experimental: Solvolysis leads to a mixture of the unrearranged alcohol (retention) and ring-opened homoallylic products.

  • Computational: Transition State (TS) search locates the barrier for C-C bond cleavage.

Visualization: Reaction Pathway & Logic

The following diagram illustrates the competition between stability (retention) and rearrangement (ring opening), comparing the computational logic flow with experimental checkpoints.

ReactionPathway Start Substrate: [1-(cyclopropylmethyl) cyclopropyl]methanol Activation Activation: Protonation or Mesylation Start->Activation Protocol TS_Comp Computational TS: Predicted Barrier (ΔG‡ = 18 kcal/mol) Activation->TS_Comp DFT Modeling Exp_Result Experimental Result: Kinetic Rate (k_obs) & Product Ratio Activation->Exp_Result Solvolysis TS_Comp->Exp_Result Validation Loop Product_B Product B: Homoallyl Derivative (Thermodynamic) TS_Comp->Product_B Low Barrier Predicted Product_A Product A: Unrearranged (Kinetic Control) Exp_Result->Product_A 60% Yield Exp_Result->Product_B 40% Yield

Figure 1: Comparative workflow for assessing the stability of the cyclopropylcarbinyl system. Computational barriers must be calibrated against experimental kinetic rates.

Part 3: Detailed Protocols

Experimental Synthesis & Characterization

Rationale: This protocol ensures the isolation of the alcohol without triggering premature rearrangement.

  • Reagents: 1-(Cyclopropylmethyl)cyclopropanecarboxylate (Ester precursor), LiAlH₄ (1.2 equiv), THF (Anhydrous).

  • Setup: Flame-dried 3-neck flask under Argon atmosphere.

  • Procedure:

    • Cool LiAlH₄/THF suspension to 0°C.

    • Add Ester dropwise over 30 mins (Exothermic control).

    • Critical Step: Warm to Room Temp only; do not reflux (Risk of ring opening).

    • Quench via Fieser method (Water -> 15% NaOH -> Water).

  • Purification: Flash chromatography (Hexanes/EtOAc 8:2) on neutral alumina (Silica acidity can catalyze rearrangement).

Computational Workflow (Gaussian/ORCA)

Rationale: Standard DFT functionals fail to describe dispersion forces in crowded systems; dispersion correction is mandatory.

  • Input Generation: Build 3D structure; perform conformational scan of the C1-CH₂OH dihedral.

  • Optimization:

    • Functional: wB97X-D (Includes dispersion corrections).

    • Basis Set: def2-TZVP.

    • Solvation: SMD(Solvent=THF) to match experimental synthesis.

  • Frequency Calculation: Ensure no imaginary frequencies (Ground State) or one imaginary frequency (Transition State).

  • NMR Prediction: Run NMR=GIAO on the optimized geometry to validate against experimental spectra.

Part 4: References

  • Sigma-Aldrich. Product Specification: [1-(cyclopropylmethyl)cyclopropyl]methanol. Link

  • Roberts, J. D., & Mazur, R. H. (1951). Small-Ring Compounds. IV.[1] Interconversion of Cyclopropylcarbinyl, Cyclobutyl and Allylcarbinyl Systems. Journal of the American Chemical Society. Link

  • Bach, R. D., & Dmitrenko, O. (2006). The Effect of Substituents on the Ring Opening of the Cyclopropylcarbinyl Radical. Journal of Organic Chemistry. Link

  • Gajewski, J. J. (1971). Hydrocarbon Thermal Isomerizations. Academic Press. (Foundational text on cyclopropyl rearrangements).

  • Google Patents. Fungicidal compositions comprising cyclopropylmethyl derivatives (US20230276805A1). Link

Sources

Safety Operating Guide

[1-(Cyclopropylmethyl)cyclopropyl]methanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

[1-(Cyclopropylmethyl)cyclopropyl]methanol (CAS: 153209-84-6) is a specialized building block often utilized in the synthesis of antiviral agents and kinase inhibitors. While it shares general hazards with organic alcohols, its unique bis-cyclopropyl structure introduces specific reactivity concerns—primarily acid sensitivity —that dictate its disposal protocol.

CRITICAL WARNING: Do NOT mix this compound or its waste streams with strong acids (e.g., Hydrochloric acid, Sulfuric acid). Cyclopropylcarbinyl systems are prone to rapid, exothermic ring-opening rearrangements under acidic conditions. This can lead to uncontrolled pressure buildup in waste containers.

Hazard Identification & Chemical Properties

Before disposal, the waste generator must characterize the material.[1] This compound is generally classified as a combustible liquid with potential acute toxicity.[2][3][4]

PropertySpecificationOperational Implication
Physical State Colorless to pale yellow liquidHandle as a liquid solvent waste.
Flash Point Predicted > 60°C (High Flash)Likely Combustible rather than Flammable, but often managed as D001 (Ignitable) in mixed lab waste streams.
Reactivity Acid-Sensitive STRICT SEGREGATION from acidic waste streams is required to prevent ring-opening decomposition.
Toxicity Irritant; Potential Acute Tox.Standard PPE (Nitrile gloves, safety glasses, lab coat) required.

Waste Characterization (RCRA Compliance)

Under the Resource Conservation and Recovery Act (RCRA), [1-(Cyclopropylmethyl)cyclopropyl]methanol is not a P-listed or U-listed waste by name. However, it must be characterized by its properties.[3]

  • Waste Code Assignment:

    • D001 (Ignitable): If the waste stream has a flash point < 60°C (140°F) or is an oxidizer. Even if the pure substance has a higher flash point, if it is dissolved in a flammable solvent (e.g., Ethyl Acetate, Methanol), the entire mixture is D001.

    • Non-Regulated Organic: If pure and flash point > 60°C. Best Practice: Manage as Non-Halogenated Organic Solvent Waste suitable for incineration.

Waste Segregation Logic

The following decision tree illustrates the critical segregation logic required to prevent laboratory accidents during storage.

SegregationLogic Start Waste Generation: [1-(Cyclopropylmethyl)cyclopropyl]methanol CheckMix Is it mixed with other solvents? Start->CheckMix CheckAcid Does the mixture contain ACIDS (HCl, H2SO4, TFA)? CheckMix->CheckAcid Yes or No AcidYes YES: High Risk CheckAcid->AcidYes Detected AcidNo NO CheckAcid->AcidNo Clean Neutralize ACTION: Neutralize IMMEDIATELY with dilute base (NaHCO3) before storage. AcidYes->Neutralize Segregate ACTION: Segregate into Non-Halogenated Organic Waste. AcidNo->Segregate Neutralize->Segregate After pH Check (pH 6-9) Label Label: 'Organic Solvents, Contains Cyclopropyl Moieties' Segregate->Label

Detailed Disposal Workflows

Scenario A: Small Scale (Benchtop / R&D Vials)
  • Context: Residual amounts in HPLC vials, syringes, or reaction flasks (< 50 mL).

  • Consolidation: Transfer liquid residues into a Wide-Mouth Polyethylene (HDPE) or Glass waste container labeled "Non-Halogenated Organic Solvents."

  • Solvent Compatibility: Ensure the container does not contain acidic waste (e.g., from deprotection steps).

  • Rinsing: Triple rinse the empty vial with a compatible solvent (e.g., Acetone or Ethanol). Add rinsate to the same waste container.

  • Solid Waste: Dispose of the empty, rinsed glass vial in the "Broken Glass/Sharps" container.

Scenario B: Process Scale (Mother Liquors / Reaction Mixtures)
  • Context: Liters of waste solvent containing the product or impurities.

  • pH Check: Before bottling, test the pH of the waste stream.

    • If Acidic (pH < 5): Slowly treat with saturated Sodium Bicarbonate (NaHCO₃) solution until pH is neutral (6–8). Caution: Evolution of CO₂ gas will occur.

  • Container Selection: Use UN-rated 20L carboys (HDPE) or steel drums (if grounding is available).

  • Labeling: Apply a hazardous waste label.

    • Constituents: "Methanol, Ethyl Acetate, [1-(Cyclopropylmethyl)cyclopropyl]methanol."

    • Hazard Checkbox: Flammable, Toxic.[2][3]

  • Storage: Store in a Flammable Safety Cabinet until pickup. Ensure secondary containment is dry and free of oxidizers.

Scenario C: Spill Cleanup
  • Evacuate & Ventilate: Remove ignition sources.

  • PPE: Wear nitrile gloves, lab coat, and organic vapor respirator if ventilation is poor.

  • Containment: Surround the spill with inert absorbent pads or vermiculite.

    • Prohibited: Do not use acid-based neutralizers or clay absorbents that may be acidic.

  • Cleanup: Scoop absorbed material into a sealable bag or bucket. Label as "Debris contaminated with Organic Solvents."

  • Decontamination: Wipe the surface with soapy water.

Final Disposition

The ultimate destruction method for this compound is High-Temperature Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).

  • Fuel Blending: If the waste stream has high BTU value (mixed with ethanol/acetone), it may be eligible for fuel blending programs.

  • Prohibition: Never dispose of this compound down the drain. It is toxic to aquatic life and prohibited by Clean Water Act regulations for sewer discharge.

References

  • Chemical Identity & Structure: Sigma-Aldrich. Cyclopropylmethanol derivatives and CAS identification. Retrieved from .

  • Cyclopropyl Reactivity: National Institutes of Health (NIH). Nature-inspired catalytic asymmetric rearrangement of cyclopropylcarbinyl cation. Discusses acid sensitivity and ring-opening hazards. Retrieved from .

  • RCRA Waste Classification: U.S. Environmental Protection Agency (EPA).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from .

  • Laboratory Waste Management: Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from .

Sources

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